molecular formula C16H20N4O4S B15145355 Hydroxy Torsemide-d7

Hydroxy Torsemide-d7

Cat. No.: B15145355
M. Wt: 371.5 g/mol
InChI Key: WCYVLAMJCQZUCR-UENXPIBQSA-N
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Description

Hydroxy Torsemide-d7 is a useful research compound. Its molecular formula is C16H20N4O4S and its molecular weight is 371.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H20N4O4S

Molecular Weight

371.5 g/mol

IUPAC Name

1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-3-[[4-[3-(hydroxymethyl)anilino]-3-pyridinyl]sulfonyl]urea

InChI

InChI=1S/C16H20N4O4S/c1-11(2)18-16(22)20-25(23,24)15-9-17-7-6-14(15)19-13-5-3-4-12(8-13)10-21/h3-9,11,21H,10H2,1-2H3,(H,17,19)(H2,18,20,22)/i1D3,2D3,11D

InChI Key

WCYVLAMJCQZUCR-UENXPIBQSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2=CC=CC(=C2)CO

Canonical SMILES

CC(C)NC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2=CC=CC(=C2)CO

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Synthesis of Hydroxy Torsemide-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure and a plausible synthetic route for Hydroxy Torsemide-d7, a deuterated analog of a major active metabolite of the diuretic drug Torsemide. This document is intended to serve as a valuable resource for researchers and professionals involved in drug metabolism studies, pharmacokinetic analysis, and the development of internal standards for analytical assays.

Chemical Structure

Hydroxy Torsemide is an aromatic primary alcohol that results from the hydroxylation of the 3'-methyl group on the phenyl ring of Torsemide.[1] It is a significant metabolite of Torsemide.[1] The deuterated analog, this compound, incorporates seven deuterium atoms on the isopropyl group. This isotopic labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of Hydroxy Torsemide.

Table 1: Chemical and Physical Properties

PropertyHydroxy TorsemideThis compound (Calculated)
IUPAC Name 1-((4-((3-(hydroxymethyl)phenyl)amino)pyridin-3-yl)sulfonyl)-3-isopropylurea1-((4-((3-(hydroxymethyl)phenyl)amino)pyridin-3-yl)sulfonyl)-3-(isopropyl-d7)urea
Molecular Formula C₁₆H₂₀N₄O₄SC₁₆H₁₃D₇N₄O₄S
Molecular Weight 364.42 g/mol 371.46 g/mol
Exact Mass 364.1205 g/mol 371.1645 g/mol
CAS Number 99300-68-2[1][2][3]1329613-35-5

Metabolic Pathway of Torsemide

Torsemide is primarily metabolized in the liver by the cytochrome P450 enzyme system, with CYP2C9 being the major contributor to its transformation. The metabolism involves the hydroxylation of the tolyl methyl group to form Hydroxy Torsemide (M1), which is an active metabolite. Further oxidation can occur to produce a carboxylic acid derivative (M5), which is inactive.

Torsemide Metabolism Metabolism of Torsemide to Hydroxy Torsemide Torsemide Torsemide Hydroxy_Torsemide Hydroxy Torsemide (M1) (Active Metabolite) Torsemide->Hydroxy_Torsemide CYP2C9 (Hydroxylation) Carboxy_Torsemide Carboxy Torsemide (M5) (Inactive Metabolite) Hydroxy_Torsemide->Carboxy_Torsemide Oxidation

Caption: Metabolic conversion of Torsemide to its metabolites.

Proposed Synthesis of this compound

Overall Synthetic Workflow

The proposed synthetic route involves three main stages:

  • Synthesis of the key intermediate, 4-((3-(hydroxymethyl)phenyl)amino)pyridine-3-sulfonamide.

  • Preparation of the deuterated reagent, isopropyl-d7-isocyanate.

  • The final coupling reaction to form this compound.

Hydroxy_Torsemide_d7_Synthesis Proposed Synthesis of this compound cluster_0 Synthesis of Sulfonamide Intermediate cluster_1 Synthesis of Deuterated Isocyanate cluster_2 Final Coupling Reaction 4-chloro-3-pyridinesulfonamide 4-chloro-3-pyridinesulfonamide Intermediate_1 4-((3-(hydroxymethyl)phenyl)amino)pyridine-3-sulfonamide 4-chloro-3-pyridinesulfonamide->Intermediate_1 Nucleophilic Aromatic Substitution 3-(hydroxymethyl)aniline 3-(hydroxymethyl)aniline 3-(hydroxymethyl)aniline->Intermediate_1 Final_Product This compound Intermediate_1->Final_Product Urea Formation isopropyl-d7-amine isopropyl-d7-amine Intermediate_2 isopropyl-d7-isocyanate isopropyl-d7-amine->Intermediate_2 Phosgenation Phosgene Equivalent Phosgene Equivalent Phosgene Equivalent->Intermediate_2 Intermediate_2->Final_Product

Caption: Overall workflow for the proposed synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-((3-(hydroxymethyl)phenyl)amino)pyridine-3-sulfonamide

This step involves a nucleophilic aromatic substitution reaction between 4-chloro-3-pyridinesulfonamide and 3-(hydroxymethyl)aniline.

  • Reagents and Materials:

    • 4-chloro-3-pyridinesulfonamide

    • 3-(hydroxymethyl)aniline (also known as 3-aminobenzyl alcohol)

    • An appropriate solvent (e.g., n-butanol, water, or a mixture)

    • A base (e.g., sodium bicarbonate or triethylamine) if starting from the hydrochloride salt of the sulfonamide.

    • Reaction vessel with a reflux condenser and magnetic stirrer.

  • Procedure (based on similar reactions):

    • To a reaction vessel, add 4-chloro-3-pyridinesulfonamide (1 equivalent) and the chosen solvent.

    • Add 3-(hydroxymethyl)aniline (1.1 equivalents).

    • If necessary, add a base to neutralize any acid present.

    • Heat the reaction mixture to reflux (approximately 90-110 °C) for several hours.

    • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the solid by filtration. If not, the product may be extracted using an appropriate organic solvent after adjusting the pH of the aqueous solution.

    • Purify the crude product by recrystallization or column chromatography to obtain pure 4-((3-(hydroxymethyl)phenyl)amino)pyridine-3-sulfonamide.

Step 2: Synthesis of Isopropyl-d7-isocyanate

This step involves the conversion of commercially available isopropyl-d7-amine to the corresponding isocyanate. A common method for this transformation is the use of a phosgene equivalent, such as triphosgene or bis(trichloromethyl) carbonate (BTC), to avoid the handling of highly toxic phosgene gas.

  • Reagents and Materials:

    • Isopropyl-d7-amine

    • Bis(trichloromethyl) carbonate (BTC) or triphosgene

    • Anhydrous, inert solvent (e.g., dichloromethane, toluene, or tetrahydrofuran)

    • A non-nucleophilic base (e.g., triethylamine or N,N-diisopropylethylamine)

    • Reaction vessel equipped with a dropping funnel, reflux condenser, and a system for working under an inert atmosphere (e.g., nitrogen or argon).

  • Procedure (based on general phosgenation methods):

    • In a flame-dried reaction vessel under an inert atmosphere, dissolve isopropyl-d7-amine (1 equivalent) and the non-nucleophilic base (1.1 equivalents) in the anhydrous solvent.

    • In a separate flask, dissolve the phosgene equivalent (e.g., BTC, ~0.35 equivalents) in the same anhydrous solvent.

    • Cool the amine solution in an ice bath (0 °C).

    • Slowly add the solution of the phosgene equivalent to the stirred amine solution via the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a few hours.

    • Monitor the reaction for the disappearance of the starting amine.

    • Upon completion, cool the reaction mixture. The product, isopropyl-d7-isocyanate, is typically a low-boiling liquid and can be purified by fractional distillation under reduced pressure.

Step 3: Synthesis of this compound

The final step is the coupling of the sulfonamide intermediate with the deuterated isocyanate to form the urea linkage.

  • Reagents and Materials:

    • 4-((3-(hydroxymethyl)phenyl)amino)pyridine-3-sulfonamide (from Step 1)

    • Isopropyl-d7-isocyanate (from Step 2)

    • Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran)

    • A tertiary amine base (e.g., triethylamine)

    • Reaction vessel under an inert atmosphere.

  • Procedure (based on the synthesis of Torsemide):

    • In a reaction vessel under an inert atmosphere, dissolve 4-((3-(hydroxymethyl)phenyl)amino)pyridine-3-sulfonamide (1 equivalent) in the anhydrous solvent.

    • Add the tertiary amine base (1.1 equivalents).

    • Slowly add isopropyl-d7-isocyanate (1.05 equivalents) to the stirred solution at room temperature.

    • Stir the reaction mixture at room temperature for several hours to overnight.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, the solvent can be removed under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield this compound.

Characterization and Data Presentation

The synthesized this compound should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.

Table 2: Analytical Characterization Data for this compound

AnalysisExpected Result
Mass Spectrometry (HRMS) Calculated m/z for [M+H]⁺: 372.1724. The isotopic cluster will show a significant M+7 peak.
¹H NMR Absence of signals corresponding to the isopropyl protons. The remaining proton signals should be consistent with the structure of Hydroxy Torsemide.
¹³C NMR Signals corresponding to the isopropyl carbons will show splitting patterns characteristic of C-D coupling or may be significantly broadened or absent depending on the relaxation times.
Purity (HPLC) ≥ 98%
Isotopic Enrichment (MS) ≥ 98 atom % D. This is determined by analyzing the relative intensities of the mass isotopologues.

Note: The experimental data for purity and isotopic enrichment would need to be determined upon synthesis and purification of the compound. The values provided are typical targets for such labeled compounds.

Conclusion

This technical guide outlines the chemical structure and a detailed, plausible synthetic pathway for this compound. The proposed synthesis is based on established organic chemistry principles and provides a framework for the laboratory preparation of this important deuterated metabolite. The availability of this compound is crucial for advancing research in the fields of drug metabolism, pharmacokinetics, and clinical diagnostics, enabling more accurate and reliable quantification of Torsemide's active metabolite in biological matrices. Researchers undertaking this synthesis should adapt and optimize the described procedures based on their specific laboratory conditions and available instrumentation.

References

In-Depth Technical Guide to Hydroxy Torsemide-d7: Physical and Chemical Characteristics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Hydroxy Torsemide-d7, a deuterated analog of a key metabolite of the diuretic drug Torsemide. This document is intended to serve as a valuable resource for professionals in research and drug development, offering detailed data, experimental insights, and pathway visualizations.

Core Physical and Chemical Properties

This compound is the deuterium-labeled form of Hydroxy Torsemide, which is a metabolite of Torsemide. The incorporation of seven deuterium atoms into the isopropyl group provides a stable isotopic label, making it an ideal internal standard for quantitative bioanalytical studies using mass spectrometry.

Data Presentation: Physical and Chemical Characteristics
PropertyValueSource
Chemical Name 4-[[3-(Hydroxymethyl)phenyl]amino]-N-[[(1-methylethyl-d7)amino]carbonyl]-3-pyridinesulfonamideSupplier Data
CAS Number 1329613-35-5Supplier Data
Unlabeled CAS Number 99300-68-2 (Hydroxy Torsemide)Supplier Data
Molecular Formula C₁₆H₁₃D₇N₄O₄SSupplier Data
Molecular Weight 371.46 g/mol Supplier Data
Appearance Off-White to White SolidSupplier Data
Melting Point 151-153 °CSupplier Data
Solubility Soluble in DMSO and MethanolSupplier Data

Metabolic Pathway of Torsemide

Torsemide is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C8 and CYP2C9. The metabolic process involves hydroxylation and oxidation, leading to the formation of several metabolites. Hydroxy Torsemide (M1) is a significant metabolite formed through the hydroxylation of the methyl group on the phenyl ring of Torsemide. This metabolite, along with M3, is pharmacologically active. The major, inactive metabolite is M5, a carboxylic acid derivative.

Torsemide_Metabolism Torsemide Torsemide M1 Hydroxy Torsemide (M1) (Active) Torsemide->M1 CYP2C8, CYP2C9 (Hydroxylation) M3 Metabolite M3 (Active) Torsemide->M3 CYP2C8, CYP2C9 (Hydroxylation) M5 Metabolite M5 (Inactive) M1->M5 (Oxidation)

Metabolic pathway of Torsemide.

Experimental Protocols

While a specific, detailed protocol for an assay using this compound is not publicly available, a representative experimental workflow for the quantification of a drug and its metabolites in a biological matrix (e.g., plasma) using a deuterated internal standard is provided below. This protocol is based on common practices in bioanalytical chemistry, particularly protein precipitation for sample cleanup followed by LC-MS/MS analysis.

Representative Bioanalytical Workflow

The following diagram illustrates a typical workflow for the extraction and analysis of a target analyte from a plasma sample using a deuterated internal standard.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample vortex Vortex Mix plasma->vortex is_stock This compound (Internal Standard Stock Solution) is_stock->vortex precip_solvent Protein Precipitation Solvent (e.g., Acetonitrile) precip_solvent->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc HPLC Separation reconstitute->hplc ms Mass Spectrometry (Detection) hplc->ms data Data Acquisition and Processing ms->data

Representative bioanalytical workflow.

Detailed Methodologies

1. Sample Preparation: Protein Precipitation

  • Objective: To remove proteins from the plasma sample, which can interfere with the analysis and damage the analytical column.

  • Procedure:

    • To 100 µL of plasma sample in a microcentrifuge tube, add a known amount of this compound internal standard solution.

    • Add 300-400 µL of cold acetonitrile (or other suitable organic solvent) to precipitate the plasma proteins.

    • Vortex the mixture vigorously for 1-2 minutes.

    • Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Objective: To separate the analyte from other components in the sample and to quantify it based on its mass-to-charge ratio.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • Chromatographic Conditions (Representative):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from low to high percentage of Mobile Phase B.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Conditions (Representative):

    • Ionization Mode: Electrospray Ionization (ESI), either positive or negative mode, would be optimized for Hydroxy Torsemide.

    • Detection: Multiple Reaction Monitoring (MRM) would be used to monitor specific precursor-to-product ion transitions for both Hydroxy Torsemide and this compound. The ratio of the peak area of the analyte to the internal standard is used for quantification.

Synthesis of this compound

A detailed, publicly available synthesis protocol for this compound is not available. However, the synthesis of deuterated drug metabolites generally follows one of two strategies:

  • Synthesis from a Deuterated Precursor: This involves synthesizing Torsemide-d7 first and then introducing the hydroxyl group through a chemical or biological method.

  • Late-Stage Deuteration: This would involve synthesizing Hydroxy Torsemide and then introducing the deuterium atoms.

A plausible synthetic approach would involve the biotransformation of Torsemide-d7 using microorganisms or recombinant CYP enzymes known to metabolize Torsemide. This approach can offer high regioselectivity for the hydroxylation step.

Synthesis_Strategy cluster_synthesis General Synthesis Strategy start Deuterated Starting Material (e.g., Isopropylamine-d7) torsemide_d7 Torsemide-d7 start->torsemide_d7 Multi-step Synthesis hydroxylation Hydroxylation (Chemical or Biotransformation) torsemide_d7->hydroxylation product This compound hydroxylation->product

General synthesis strategy for this compound.

Conclusion

This compound is a critical tool for researchers and drug development professionals involved in the study of Torsemide pharmacokinetics and metabolism. Its stable isotopic label allows for highly accurate and precise quantification in complex biological matrices. This guide provides the foundational knowledge of its physical and chemical properties, its place in the metabolic pathway of Torsemide, and representative methodologies for its use and potential synthesis. This information should aid in the design and execution of robust bioanalytical assays and further research into the clinical pharmacology of Torsemide.

The Gold Standard in Torsemide Bioanalysis: A Technical Deep Dive into the Role of Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, the pursuit of accuracy and precision is paramount. For a potent loop diuretic like torsemide, reliable measurement in biological matrices is critical for pharmacokinetic, bioequivalence, and toxicokinetic studies. This technical guide provides an in-depth exploration of the pivotal role of deuterated internal standards in the bioanalysis of torsemide, offering a comparative perspective against structural analog internal standards and detailed experimental methodologies.

The Critical Choice: Internal Standards in LC-MS/MS Bioanalysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of drugs and their metabolites in complex biological matrices. The inherent variability in sample preparation, matrix effects, and instrument response necessitates the use of an internal standard (IS) to ensure data integrity. An ideal internal standard should mimic the analyte of interest throughout the analytical process, from extraction to detection, thereby compensating for any potential variations.

Stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, are widely regarded as the superior choice for LC-MS/MS-based bioanalysis. By replacing one or more hydrogen atoms with its stable isotope, deuterium, a molecule is created that is chemically identical to the analyte but with a different mass, allowing for its differentiation by the mass spectrometer. This near-perfect analogy to the analyte is the cornerstone of its superior performance.

Deuterated vs. Structural Analog Internal Standards: A Comparative Overview

The choice of internal standard significantly impacts the quality of bioanalytical data. While structural analogs are a viable option, deuterated internal standards offer distinct advantages, particularly in mitigating the notorious "matrix effect."

A deuterated internal standard , such as Torsemide-D7, co-elutes with the analyte (torsemide), meaning they experience the same ionization suppression or enhancement caused by co-eluting endogenous components from the biological matrix. This allows for accurate correction and more reliable quantification.

A structural analog internal standard , such as tolbutamide, is a different chemical entity selected for its similar physicochemical properties to the analyte. However, it may not co-elute perfectly with the analyte and can be affected differently by the matrix, potentially leading to compromised data quality.

The following sections will delve into the quantitative data and experimental protocols from studies employing both types of internal standards for torsemide bioanalysis, providing a clearer picture of their respective performances.

Quantitative Data Summary: A Head-to-Head Look

The following tables summarize the validation parameters from two distinct bioanalytical methods for torsemide: one utilizing a deuterated internal standard (Torsemide-D7) and the other a structural analog (tolbutamide). This side-by-side comparison highlights the performance characteristics of each approach.

Table 1: Bioanalytical Method Validation Summary for Torsemide using a Deuterated Internal Standard (Torsemide-D7) in Human Plasma [1]

Validation ParameterStudy CLCD-058-15Study CLCD-061-17
Method LC-MS/MSLC-MS/MS
Internal Standard Torsemide-D7Torsemide-D7
Lower Limit of Quantification (LLOQ) 40.1 ng/mL40.1 ng/mL
Upper Limit of Quantification (ULOQ) 10006.4 ng/mL9990.5 ng/mL
Accuracy and Precision Within acceptable limits (≤15%, ≤20% at LLOQ)Within acceptable limits (≤15%, ≤20% at LLOQ)

Note: Detailed quantitative data for accuracy, precision, recovery, and matrix effect for the studies using Torsemide-D7 were not publicly available in the reviewed documents. The data is based on a summary from a Clinical Pharmacology Review by the FDA, which confirmed the methods met the required validation criteria.[1]

Table 2: Bioanalytical Method Validation Summary for Torsemide using a Structural Analog Internal Standard (Tolbutamide) in Human Plasma [2]

Validation ParameterQuantitative Data
Method HPLC-ESI-MS
Internal Standard Tolbutamide
Linearity Range 1 - 2500 ng/mL (r = 0.9984)
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%RSD) 4.70 - 10.07
Inter-day Precision (%RSD) Not explicitly stated, but accuracy data suggests good precision
Intra-day Accuracy (% Bias) 94.05 - 103.86
Inter-day Accuracy (% Bias) 94.05 - 103.86
Recovery of Torsemide (%) 84.20 - 86.47
Recovery of Tolbutamide (IS) (%) 99.36
Matrix Effect Negligible

Experimental Protocols: A Step-by-Step Guide

Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are the experimental protocols for the two aforementioned methods.

Method 1: Torsemide Bioanalysis using Deuterated Internal Standard (Torsemide-D7)

This protocol is based on the information available from the FDA Clinical Pharmacology Review for studies CLCD-058-15 and CLCD-061-17.[1]

1. Sample Preparation: Protein Precipitation

  • Human K2EDTA plasma samples containing torsemide and the internal standard, Torsemide-D7, were subjected to protein precipitation.

  • While the specific precipitating agent and volumes were not detailed in the summary, a typical protein precipitation protocol involves the addition of a cold organic solvent (e.g., acetonitrile or methanol) in a 3:1 or 4:1 ratio to the plasma volume.

  • The mixture is vortexed to ensure thorough mixing and then centrifuged at high speed to pellet the precipitated proteins.

  • The resulting supernatant, containing the analyte and internal standard, is then transferred for LC-MS/MS analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • The specific LC-MS/MS parameters (e.g., column, mobile phase, gradient, and mass transitions) were not provided in the reviewed document. However, a typical setup for such an analysis would involve a C18 reversed-phase column with a gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

  • The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode to specifically detect the precursor-to-product ion transitions for both torsemide and Torsemide-D7.

Method 2: Torsemide Bioanalysis using a Structural Analog Internal Standard (Tolbutamide)[2]

1. Instrumentation

  • HPLC System: Shimadzu LC-10AD HPLC system with an autosampler (SIL-HTc).

  • Mass Spectrometer: A mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: Gl Sciences Inertsil ODS-3 column (100 mm × 2.1 mm i.d., 5.0 µm).

2. Sample Preparation: Liquid-Liquid Extraction

  • To 200 µL of plasma sample, add 10 µL of the internal standard working solution (tolbutamide, 10 µg/mL) and 20 µL of 10% hydrochloric acid solution.

  • Vortex the mixture for 3 minutes.

  • Add 2.0 mL of ethyl acetate and vortex for another 3 minutes.

  • Centrifuge the mixture at 3500 rpm for 10 minutes.

  • Transfer 1.5 mL of the organic layer to a clean glass tube and evaporate to dryness under a stream of nitrogen in a 40°C water bath.

  • Reconstitute the residue in 200 µL of the mobile phase and vortex for 30 seconds.

  • Inject an aliquot of the reconstituted sample into the HPLC-ESI-MS system.

3. Chromatographic and Mass Spectrometric Conditions

  • Mobile Phase: Methanol and 10 mM ammonium formate (60:40, v/v).

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Negative Electrospray Ionization (ESI).

  • Monitored Ions:

    • Torsemide: m/z 347.00

    • Tolbutamide (IS): m/z 269.00

Visualizing the Workflow and Logic

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the logical advantage of using a deuterated internal standard.

Bioanalytical_Workflow Bioanalytical Workflow for Torsemide cluster_sample_prep Sample Preparation cluster_lle_step cluster_analysis Analysis plasma_sample Plasma Sample add_is Add Internal Standard (Deuterated or Analog) plasma_sample->add_is extraction Extraction (Protein Precipitation or LLE) add_is->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant/ Organic Layer centrifugation->supernatant evaporation Evaporation (if LLE) supernatant->evaporation lc_ms_analysis LC-MS/MS Analysis supernatant->lc_ms_analysis for PP reconstitution Reconstitution evaporation->reconstitution reconstitution->lc_ms_analysis data_processing Data Processing (Peak Integration) lc_ms_analysis->data_processing quantification Quantification (Calibration Curve) data_processing->quantification

A generalized experimental workflow for torsemide bioanalysis.

Logical_Relationship Logical Advantage of Deuterated Internal Standards cluster_analyte Analyte (Torsemide) cluster_is Internal Standard cluster_deuterated Deuterated IS (Torsemide-D7) cluster_analog Structural Analog IS (Tolbutamide) analyte_extraction Extraction Variability dis_extraction Mirrors Analyte Extraction ais_extraction Similar Extraction analyte_matrix Matrix Effect dis_matrix Mirrors Analyte Matrix Effect ais_matrix Different Matrix Effect analyte_instrument Instrument Variability dis_instrument Mirrors Analyte Instrument Variability ais_instrument Similar Instrument Response accurate_quant Accurate Quantification dis_extraction->accurate_quant High Confidence dis_matrix->accurate_quant High Confidence dis_instrument->accurate_quant High Confidence ais_extraction->accurate_quant Lower Confidence ais_matrix->accurate_quant Lower Confidence ais_instrument->accurate_quant Lower Confidence

Logical relationship illustrating the superior compensation of a deuterated internal standard.

Conclusion: The Unmistakable Advantage of Deuterated Internal Standards

While both deuterated and structural analog internal standards can be used to develop validated bioanalytical methods for torsemide, the evidence and underlying scientific principles strongly favor the use of deuterated standards. The ability of a deuterated internal standard to perfectly mimic the analyte's behavior, particularly in the face of unpredictable matrix effects, leads to more robust, accurate, and precise data. This is a critical consideration in drug development, where the integrity of bioanalytical data underpins crucial decisions regarding safety and efficacy. For researchers and scientists aiming for the highest quality data in torsemide bioanalysis, the adoption of a deuterated internal standard is not just a best practice, but a strategic imperative.

References

Navigating the Preclinical Landscape of Torsemide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

While specific preclinical pharmacokinetic data for Hydroxy Torsemide-d7 is not publicly available, this guide provides a comprehensive technical overview of the pharmacokinetic profile of its parent compound, torsemide, in key preclinical species. Deuterated analogs like this compound are pivotal as internal standards in bioanalytical assays, making a thorough understanding of torsemide's pharmacokinetics essential for accurate quantification and interpretation of study results. This document details the experimental protocols, quantitative pharmacokinetic parameters, metabolic pathways, and analytical methodologies pertinent to the preclinical evaluation of torsemide.

Introduction to Torsemide and the Role of Deuterated Analogs

Torsemide is a potent loop diuretic of the pyridine-sulfonylurea class, primarily indicated for the management of edema associated with congestive heart failure, renal disease, and hepatic cirrhosis. It exerts its diuretic effect by inhibiting the Na+/K+/2Cl- carrier system in the thick ascending limb of the Loop of Henle[1][2].

In the realm of drug metabolism and pharmacokinetics (DMPK), stable isotope-labeled compounds, such as this compound, are indispensable tools. They serve as ideal internal standards for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). Their near-identical chemical and physical properties to the analyte of interest, but distinct mass, allow for precise and accurate correction of matrix effects and variability during sample preparation and analysis.

Preclinical Pharmacokinetic Profile of Torsemide

The preclinical pharmacokinetic properties of torsemide have been characterized in several animal models, most notably in dogs, cats, and rats. These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the drug, and for predicting its behavior in humans.

Data Presentation: Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of torsemide in dogs, cats, and rats following intravenous (IV) and oral (PO) administration.

Table 1: Pharmacokinetic Parameters of Torsemide in Dogs

ParameterIV AdministrationOral AdministrationReference
Dose 0.2 mg/kg0.1 - 1.6 mg/kg[3][4][5]
Bioavailability (F%) -91.8% - 98%
Tmax (h) -0.5 - 1
Cmax (µg/mL) -Varies with dose
AUC (µg·h/mL) Varies with doseVaries with dose
Half-life (t½) (h) 1.2 - 33
Clearance (CL) (mL/kg/h) 7.7 - 12.4-
Volume of Distribution (Vd) (L/kg) --

Table 2: Pharmacokinetic Parameters of Torsemide in Cats

ParameterIV AdministrationOral AdministrationReference
Dose 0.2 mg/kg0.1, 0.2, 0.4 mg/kg
Bioavailability (F%) -88.1%
Tmax (h) -~4
Cmax (µg/mL) -1.21 - 4.66 (dose-dependent)
AUC (µg·h/mL) Varies with doseVaries with dose
Half-life (t½) (h) 12.9-
Clearance (CL) (mL/h/kg) 3.64-
Volume of Distribution (Vd) (mL/kg) 61-

Table 3: Pharmacokinetic Parameters of Torsemide in Rats

ParameterIV AdministrationOral AdministrationReference
Dose 1, 2, 5, 10 mg/kg1, 5, 10 mg/kg
Bioavailability (F%) -95.6% - 98.8%
Tmax (h) --
Cmax (µg/mL) Varies with doseVaries with dose
AUC (µg·h/mL) Varies with doseVaries with dose
Half-life (t½) (h) --
Clearance (CL) Slower than cardiac output-
Plasma Protein Binding (%) 93.9%-

Experimental Protocols

The following sections outline the typical methodologies employed in preclinical pharmacokinetic studies of torsemide.

Animal Models and Husbandry
  • Species: Healthy adult Beagle dogs, European shorthair cats, and Sprague-Dawley rats are commonly used.

  • Housing: Animals are typically housed in temperature and humidity-controlled environments with a standard light-dark cycle.

  • Diet: Standard laboratory chow and water are provided ad libitum, with fasting overnight prior to drug administration.

Drug Administration and Dosing
  • Formulation: Torsemide for oral administration is often given as tablets, while for intravenous administration, a solution is used.

  • Routes of Administration:

    • Oral (PO): Administered via gavage for rats or as tablets for dogs and cats.

    • Intravenous (IV): Typically administered as a bolus injection into a suitable vein (e.g., cephalic vein).

  • Dose Levels: A range of doses is often tested to assess dose proportionality.

Sample Collection
  • Blood Sampling:

    • Serial blood samples are collected at predetermined time points (e.g., pre-dose, and at various intervals up to 24 or 48 hours post-dose).

    • Blood is typically drawn from a peripheral vein (e.g., jugular or cephalic) into tubes containing an anticoagulant (e.g., heparin or EDTA).

    • Plasma is separated by centrifugation and stored frozen (e.g., at -20°C or -80°C) until analysis.

  • Urine Collection:

    • For studies investigating renal clearance and excretion, animals may be housed in metabolic cages to allow for the collection of urine over specified intervals.

Bioanalytical Method: LC-MS/MS Quantification
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is the standard for quantifying torsemide and its metabolites in plasma and urine.

  • Sample Preparation:

    • Protein Precipitation (PPT): A simple and common method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins.

    • Liquid-Liquid Extraction (LLE): An extraction method using an organic solvent (e.g., ethyl acetate) to isolate the drug from the plasma matrix.

    • Solid-Phase Extraction (SPE): A more selective method that uses a solid sorbent to bind and elute the analyte of interest.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is typically used for separation.

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode is commonly employed.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for torsemide and its internal standard (e.g., this compound).

Mandatory Visualizations

Metabolic Pathway of Torsemide

The primary route of torsemide metabolism is through the hepatic cytochrome P450 system, specifically CYP2C9. This leads to the formation of several metabolites, with M1 (hydroxylated metabolite) and M3 (N-dealkylated metabolite) being pharmacologically active, and M5 (carboxlic acid metabolite) being the major inactive metabolite.

Torsemide_Metabolism Torsemide Torsemide M1 M1 (Hydroxylated) Torsemide->M1 CYP2C9 M3 M3 (N-dealkylated) Torsemide->M3 CYP2C9 Excretion Urinary Excretion Torsemide->Excretion M5 M5 (Carboxylic Acid) Inactive M1->M5 Oxidation M1->Excretion M3->Excretion M5->Excretion

Caption: Metabolic pathway of torsemide.

Experimental Workflow for a Preclinical Pharmacokinetic Study

The following diagram illustrates the typical workflow for conducting a preclinical pharmacokinetic study of a compound like torsemide.

PK_Workflow cluster_study_design Study Design cluster_in_vivo In-Vivo Phase cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis Animal_Selection Animal Selection (e.g., Dogs, Cats, Rats) Dose_Formulation Dose Formulation (IV and/or PO) Animal_Selection->Dose_Formulation Dosing_Regimen Dosing Regimen (Single or Repeat Dose) Dose_Formulation->Dosing_Regimen Drug_Administration Drug Administration Dosing_Regimen->Drug_Administration Sample_Collection Serial Blood/Urine Collection Drug_Administration->Sample_Collection Sample_Processing Plasma/Urine Processing Sample_Collection->Sample_Processing LCMS_Analysis LC-MS/MS Analysis with Internal Standard (e.g., this compound) Sample_Processing->LCMS_Analysis PK_Modeling Pharmacokinetic Modeling (NCA or Compartmental) LCMS_Analysis->PK_Modeling Parameter_Calculation Calculation of PK Parameters (Cmax, Tmax, AUC, t½, etc.) PK_Modeling->Parameter_Calculation

Caption: Preclinical pharmacokinetic study workflow.

Conclusion

This technical guide provides a foundational understanding of the preclinical pharmacokinetic profile of torsemide, which is essential context for any research involving its deuterated metabolites like this compound. The data and protocols summarized herein offer a robust starting point for designing and interpreting preclinical studies aimed at evaluating the ADME properties of torsemide and related compounds. The consistent use of well-defined experimental procedures and advanced bioanalytical techniques is paramount to generating high-quality, reproducible pharmacokinetic data that can confidently guide drug development decisions.

References

Investigating the In Vivo Metabolic Fate of Torsemide-d7: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated in vivo metabolic fate of Torsemide-d7, a deuterated isotopologue of the loop diuretic Torsemide. While specific in vivo metabolic studies on Torsemide-d7 are not extensively available in the public domain, this document extrapolates from the well-established metabolic pathways of Torsemide to provide a robust framework for investigation.[1][2][3][4][5] This guide includes detailed hypothetical experimental protocols, quantitative data summaries, and visualizations to aid researchers in designing and conducting studies to elucidate the biotransformation of Torsemide-d7.

Introduction to Torsemide and the Rationale for Deuteration

Torsemide is a potent loop diuretic used in the management of edema associated with congestive heart failure, renal disease, and hepatic disease, as well as for the treatment of hypertension. It is primarily metabolized in the liver by cytochrome P450 enzymes, predominantly CYP2C9 and to a lesser extent CYP2C8. The metabolism of Torsemide leads to the formation of several metabolites, some of which retain diuretic activity.

Deuterium-labeled compounds like Torsemide-d7, where one or more hydrogen atoms are replaced by deuterium, are valuable tools in pharmaceutical research. They are commonly used as internal standards in bioanalytical assays due to their mass difference from the parent drug. Furthermore, the substitution of hydrogen with deuterium can alter the rate of metabolic processes, a phenomenon known as the kinetic isotope effect. This can potentially lead to a modified pharmacokinetic profile, which may offer therapeutic advantages. This guide focuses on the investigative procedures to determine such effects on Torsemide-d7 in a preclinical in vivo setting.

Established Metabolic Pathways of Torsemide

The metabolism of Torsemide has been well-characterized and primarily involves oxidation of the tolyl methyl group and the aromatic ring. The main metabolites identified in humans are:

  • M1: Hydroxylation of the tolyl methyl group. This metabolite possesses some diuretic activity.

  • M3: Further oxidation of the M1 metabolite to a carboxylic acid. This metabolite also exhibits diuretic activity.

  • M5: The major metabolite, which is a carboxylation product of the parent drug and is considered pharmacologically inactive.

These biotransformations are critical in the clearance of Torsemide, with approximately 80% of an administered dose being cleared via hepatic metabolism. The remaining 20% is excreted unchanged in the urine.

Hypothetical Quantitative Analysis of Torsemide-d7 and its Metabolites In Vivo

The following tables present hypothetical quantitative data that might be expected from an in vivo study of Torsemide-d7 in a rat model. These values are based on the known pharmacokinetics of Torsemide and a postulated kinetic isotope effect that may slightly decrease the rate of metabolism, leading to a marginally higher exposure of the parent drug.

Table 1: Hypothetical Pharmacokinetic Parameters of Torsemide-d7 and its Metabolites in Rat Plasma Following a Single Oral Dose of 10 mg/kg

AnalyteCmax (ng/mL)Tmax (h)AUC (0-t) (ng*h/mL)T1/2 (h)
Torsemide-d725001.085003.8
Metabolite M1-d63002.012004.2
Metabolite M3-d51504.09004.5
Metabolite M5-d68003.045004.0

Table 2: Hypothetical Cumulative Urinary Excretion of Torsemide-d7 and its Metabolites in Rats Over 24 Hours Following a Single Oral Dose of 10 mg/kg

AnalytePercentage of Administered Dose Excreted in Urine
Torsemide-d722%
Metabolite M1-d610%
Metabolite M3-d55%
Metabolite M5-d640%
Total Recovery 77%

Detailed Experimental Protocols

To investigate the in vivo metabolic fate of Torsemide-d7, a series of well-defined experiments are required. The following protocols provide a framework for such a study.

Animal Model and Dosing
  • Animal Species: Male Sprague-Dawley rats (n=5 per group), weighing 200-250g.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.

  • Acclimatization: A minimum of one week of acclimatization before the study commencement.

  • Dosing Formulation: Torsemide-d7 to be dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).

  • Dose Administration: A single oral gavage of 10 mg/kg.

Sample Collection
  • Blood Sampling:

    • Blood samples (approximately 0.25 mL) to be collected from the tail vein at pre-dose (0 h) and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Blood to be collected into tubes containing an anticoagulant (e.g., EDTA).

    • Plasma to be separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

  • Urine and Feces Collection:

    • Animals to be housed in metabolic cages for the collection of urine and feces.

    • Urine and feces to be collected over 24 hours post-dose.

    • The volume of urine to be recorded, and an aliquot stored at -80°C.

    • Fecal samples to be collected, weighed, and stored at -80°C.

Bioanalytical Method
  • Instrumentation: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

  • Sample Preparation:

    • Plasma: Protein precipitation with acetonitrile followed by centrifugation. The supernatant is then diluted and injected into the LC-MS/MS system.

    • Urine: Simple dilution with mobile phase followed by centrifugation before injection.

    • Feces: Homogenization in a suitable solvent, followed by extraction, centrifugation, and analysis of the supernatant.

  • Chromatographic Conditions:

    • Column: A suitable C18 reverse-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Flow Rate: A typical flow rate of 0.4 mL/min.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, optimized for Torsemide-d7 and its expected metabolites.

    • Detection: Multiple Reaction Monitoring (MRM) to be used for quantification, with specific precursor-to-product ion transitions for Torsemide-d7 and each metabolite.

Visualizing Metabolic Pathways and Workflows

Metabolic Pathway of Torsemide

The following diagram illustrates the primary metabolic pathway of Torsemide, which is expected to be the same for Torsemide-d7.

Torsemide_Metabolism Torsemide Torsemide-d7 M1 Metabolite M1-d6 (Hydroxylation) Torsemide->M1 CYP2C9/8 M5 Metabolite M5-d6 (Carboxylation) Torsemide->M5 CYP2C9/8 Excretion Urinary Excretion Torsemide->Excretion M3 Metabolite M3-d5 (Carboxylation) M1->M3 Oxidation M1->Excretion M3->Excretion M5->Excretion

Caption: Metabolic pathway of Torsemide-d7.

Experimental Workflow

The diagram below outlines the logical flow of the in vivo study.

Experimental_Workflow cluster_preclinical In Vivo Study cluster_bioanalysis Bioanalysis cluster_data_analysis Data Interpretation Animal_Dosing Animal Dosing (Sprague-Dawley Rats, 10 mg/kg p.o.) Sample_Collection Sample Collection (Blood, Urine, Feces) Animal_Dosing->Sample_Collection Sample_Processing Sample Processing (Protein Precipitation/Extraction) Sample_Collection->Sample_Processing LC_MS_MS LC-MS/MS Analysis (Quantification) Sample_Processing->LC_MS_MS PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, T1/2) LC_MS_MS->PK_Analysis Metabolite_Profiling Metabolite Profiling and Quantification PK_Analysis->Metabolite_Profiling

Caption: Experimental workflow for in vivo metabolism study.

Conclusion

This technical guide provides a foundational framework for investigating the in vivo metabolic fate of Torsemide-d7. By leveraging the extensive knowledge of Torsemide's metabolism and employing robust experimental and analytical techniques, researchers can effectively characterize the absorption, distribution, metabolism, and excretion of this deuterated compound. The provided hypothetical data and detailed protocols serve as a valuable resource for designing studies that will contribute to a comprehensive understanding of the pharmacokinetics of Torsemide-d7, which is crucial for its application in both preclinical and clinical research. Further empirical studies are essential to confirm these postulations and fully elucidate the metabolic profile of Torsemide-d7.

References

The Genesis of a Crucial Analytical Tool: Early Research and Development of Hydroxy Torsemide-d7

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical analysis, the precision and accuracy of quantitative bioassays are paramount. The development of the diuretic Torsemide necessitated robust analytical methods to understand its pharmacokinetic and metabolic profile. A key element in achieving this is the use of stable isotope-labeled internal standards. This technical guide delves into the early research and discovery context of Hydroxy Torsemide-d7, a deuterated analog of a major Torsemide metabolite. While a singular "discovery" event is not documented, its creation is intrinsically linked to the evolution of bioanalytical techniques for Torsemide, particularly high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). The use of deuterated internal standards is a preferred approach in mass spectrometry-based bioanalysis to control for variability in sample extraction, injection volume, and ionization efficiency.[1][2]

The Rationale for a Deuterated Internal Standard

The primary impetus for the synthesis of this compound was the need for a reliable internal standard for the quantification of Hydroxy Torsemide in biological matrices such as plasma and urine. An ideal internal standard co-elutes with the analyte of interest and has a similar ionization response in the mass spectrometer, with a distinct mass-to-charge ratio (m/z) to differentiate it from the analyte.[1] Deuterated standards, such as this compound, are considered the gold standard for LC-MS applications as they exhibit nearly identical physicochemical properties to their non-deuterated counterparts, ensuring they behave similarly during sample preparation and chromatographic separation.[3] A clinical pharmacology review by the FDA explicitly mentions the use of Torsemide-d7 as an internal standard in a validated HPLC-MS/MS assay for the determination of torsemide in human plasma, highlighting the regulatory acceptance and importance of such standards.[4]

Torsemide Metabolism and the Significance of Hydroxy Torsemide

Torsemide is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C9 and to a lesser extent, CYP2C8. This metabolism results in the formation of several metabolites, with the major ones being hydroxylated and carboxylated derivatives. Hydroxy Torsemide is a significant metabolite, and understanding its formation and clearance is crucial for a complete pharmacokinetic picture of Torsemide.

Below is a diagram illustrating the metabolic pathway of Torsemide to its hydroxylated metabolite.

Torsemide_Metabolism Metabolic Pathway of Torsemide Torsemide Torsemide CYP2C9_CYP2C8 CYP2C9, CYP2C8 (Liver) Torsemide->CYP2C9_CYP2C8 Hydroxy_Torsemide Hydroxy Torsemide (Metabolite M1/M3) CYP2C9_CYP2C8->Hydroxy_Torsemide

Torsemide Metabolic Pathway

Synthesis and Characterization

The characterization of this compound would have relied on standard analytical techniques:

  • Mass Spectrometry (MS): To confirm the mass shift corresponding to the incorporation of seven deuterium atoms and to determine the isotopic purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the positions of the deuterium labels on the molecule.

Application in Bioanalytical Methods

The primary application of this compound is as an internal standard in quantitative bioanalytical methods, most notably LC-MS/MS. A typical workflow for such an analysis is depicted below.

Bioanalytical_Workflow Bioanalytical Workflow Using a Deuterated Internal Standard cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Biological_Sample Biological Sample (e.g., Plasma, Urine) Spiking Spike with This compound (IS) Biological_Sample->Spiking Extraction Extraction (e.g., SPE, LLE) Spiking->Extraction HPLC HPLC Separation Extraction->HPLC MSMS Tandem Mass Spectrometry (Detection) HPLC->MSMS Quantification Quantification (Analyte/IS Ratio) MSMS->Quantification Pharmacokinetic_Analysis Pharmacokinetic Analysis Quantification->Pharmacokinetic_Analysis

Bioanalytical Workflow
Experimental Protocols

Below is a generalized experimental protocol for the quantification of Hydroxy Torsemide in a biological matrix using this compound as an internal standard, based on common practices in the field.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Objective: To extract Hydroxy Torsemide and this compound from the biological matrix and remove interfering substances.

  • Procedure:

    • To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).

    • Vortex mix for 10 seconds.

    • Add 200 µL of 0.1% formic acid in water and vortex.

    • Condition an SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.

    • Load the pre-treated plasma sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

    • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Objective: To chromatographically separate Hydroxy Torsemide and this compound and detect them using tandem mass spectrometry.

  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 10% B to 90% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Conditions (Hypothetical):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions: The specific parent and product ion masses would be determined through infusion and optimization experiments.

CompoundParent Ion (m/z)Product Ion (m/z)
Hydroxy Torsemide365.1264.1
This compound372.2271.1

3. Data Analysis

  • Objective: To quantify the concentration of Hydroxy Torsemide in the samples.

  • Procedure:

    • Integrate the peak areas for both the analyte (Hydroxy Torsemide) and the internal standard (this compound) for each sample.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

    • Determine the concentration of Hydroxy Torsemide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The "discovery" of this compound is a story of enabling technology rather than a standalone breakthrough. Its development was a logical and necessary step in the advancement of bioanalytical science, providing researchers and drug developers with a critical tool to accurately and precisely measure a key metabolite of Torsemide. The use of such stable isotope-labeled standards continues to be a cornerstone of modern pharmacokinetic and metabolic research, ensuring the generation of high-quality data for the safe and effective development of pharmaceuticals.

References

The Cytochrome P450-Mediated Metabolism of Torsemide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Torsemide, a potent loop diuretic, is a cornerstone in the management of edema associated with congestive heart failure, renal disease, and hepatic cirrhosis, as well as in the treatment of hypertension. The clinical efficacy and safety of torsemide are intrinsically linked to its metabolic fate, which is predominantly governed by the cytochrome P450 (CYP) superfamily of enzymes. This technical guide provides a comprehensive overview of the CYP enzymes involved in torsemide metabolism, detailing the primary metabolic pathways, the key enzymatic players, and the experimental methodologies used to elucidate these processes. A thorough understanding of these metabolic pathways is critical for predicting drug-drug interactions, understanding inter-individual variability in drug response, and optimizing therapeutic strategies.

Introduction

The metabolism of torsemide is a critical determinant of its pharmacokinetic and pharmacodynamic profile. Approximately 80% of a torsemide dose is cleared from circulation via hepatic metabolism, with the remaining 20% excreted unchanged in the urine.[1] The biotransformation of torsemide leads to the formation of several metabolites, some of which retain diuretic activity. The rate and extent of this metabolism are primarily dictated by the activity of specific cytochrome P450 enzymes, which can be influenced by genetic polymorphisms, co-administered drugs, and underlying disease states. This guide will delve into the specifics of the CYP-mediated metabolism of torsemide, providing a detailed resource for researchers and clinicians.

Primary Cytochrome P450 Enzymes in Torsemide Metabolism

The metabolism of torsemide is primarily carried out by the CYP2C subfamily of enzymes. In-vitro and in-vivo studies have consistently identified one major contributor and two minor contributors to its biotransformation.

CYP2C9: The Principal Metabolic Engine

The predominant enzyme responsible for torsemide metabolism is Cytochrome P450 2C9 (CYP2C9) .[1] This enzyme catalyzes the tolyl-methyl hydroxylation of torsemide, a rate-limiting step in its metabolic clearance.[1] This pathway leads to the formation of the M1 metabolite. The central role of CYP2C9 has been demonstrated through studies using human liver microsomes and recombinant CYP enzymes, where its activity is significantly correlated with torsemide metabolism.[1] Furthermore, specific inhibitors of CYP2C9, such as sulfaphenazole, have been shown to almost completely abolish the microsomal metabolism of torsemide.[1]

Minor Contributing Enzymes: CYP2C8 and CYP2C18

While CYP2C9 is the primary enzyme, CYP2C8 and CYP2C18 also contribute to torsemide metabolism, albeit to a lesser extent. Their precise quantitative contributions are less well-defined in the literature, but they are recognized as minor pathways in the overall metabolic clearance of the drug.

Metabolic Pathways and Metabolites of Torsemide

The metabolism of torsemide proceeds through several key hydroxylation and oxidation reactions, resulting in the formation of three main metabolites: M1, M3, and M5.

  • Metabolite M1: Formed through the methyl-hydroxylation of the tolyl group of torsemide, a reaction primarily catalyzed by CYP2C9.

  • Metabolite M3: Results from the ring hydroxylation of torsemide.

  • Metabolite M5: This is a carboxylic acid derivative formed by the oxidation of the M1 metabolite and is considered biologically inactive.

The hydroxylation of the tolyl group to form M1 is the rate-limiting step in the overall metabolism of torsemide.

Pharmacological Activity of Metabolites

Not all metabolites of torsemide are pharmacologically inert. While M5 is inactive, metabolites M1 and M3 possess some diuretic activity. However, their contribution to the overall diuretic effect of torsemide is considered minor in comparison to the parent drug.

Quantitative Data on Torsemide Metabolism

The following tables summarize the available quantitative data on the kinetics of torsemide metabolism by CYP enzymes and the impact of genetic variations.

Table 1: Kinetic Parameters of Torsemide Metabolism by CYP2C9

EnzymeMetabolic PathwayKm (μM)Vmax (nmol/min/mg protein)Data Source
CYP2C9Tolyl-methyl hydroxylation11.2 ± 1.3Not explicitly stated in the provided search results.
Recombinant CYP2C9Tolyl-methyl hydroxylation23Not explicitly stated in the provided search results.

Table 2: Impact of CYP2C9 Genetic Polymorphisms on Torsemide Oral Clearance

CYP2C9 GenotypeMedian Total Oral Clearance (L/h)Data Source
1/1 (Wild-type)3.4
1/32.2
3/31.2

Experimental Protocols

The identification and characterization of the CYP enzymes involved in torsemide metabolism have been achieved through a series of well-established in-vitro experimental protocols.

In-Vitro Metabolism Studies Using Human Liver Microsomes

This is a foundational method to study the metabolism of a drug in a system that contains a wide array of drug-metabolizing enzymes.

Objective: To determine the rate of torsemide metabolism and identify the metabolites formed in human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Torsemide

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Incubator/shaking water bath (37°C)

  • Quenching solution (e.g., ice-cold acetonitrile or methanol)

  • Centrifuge

  • HPLC or LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLMs, and torsemide at the desired concentrations.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

  • Termination of Reaction: Stop the reaction at each time point by adding a quenching solution. The organic solvent precipitates the microsomal proteins.

  • Protein Precipitation and Supernatant Collection: Centrifuge the tubes to pellet the precipitated proteins. Collect the supernatant for analysis.

  • Analysis: Analyze the supernatant using a validated HPLC or LC-MS/MS method to quantify the remaining torsemide and the formed metabolites.

Metabolism Studies with Recombinant CYP Enzymes

This method allows for the investigation of the role of a specific CYP isozyme in the metabolism of a drug.

Objective: To determine which specific CYP enzymes are capable of metabolizing torsemide and to characterize the kinetics of these reactions.

Materials:

  • Recombinant human CYP enzymes (e.g., CYP2C9, CYP2C8, CYP2C18 expressed in a suitable system like baculovirus-infected insect cells)

  • Torsemide

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Incubator/shaking water bath (37°C)

  • Quenching solution

  • Centrifuge

  • HPLC or LC-MS/MS system

Procedure:

  • Incubation Setup: Prepare separate incubation mixtures for each recombinant CYP enzyme to be tested. Each mixture will contain the specific recombinant CYP, buffer, and torsemide.

  • Reaction Initiation and Incubation: Follow the same procedure as for the HLM studies, initiating the reaction with the NADPH regenerating system and incubating at 37°C.

  • Reaction Termination and Sample Preparation: Terminate the reactions and prepare the samples for analysis as described in the HLM protocol.

  • Analysis: Analyze the samples to determine the extent of torsemide metabolism by each individual CYP isozyme.

Metabolite Identification and Analysis using HPLC

High-Performance Liquid Chromatography (HPLC) is a key analytical technique for separating, identifying, and quantifying torsemide and its metabolites.

Objective: To separate and quantify torsemide and its metabolites (M1, M3, M5) in biological matrices.

Typical HPLC System and Conditions:

  • Column: A reversed-phase column (e.g., C18) is commonly used.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase is often adjusted to optimize separation.

  • Flow Rate: Typically around 1 mL/min.

  • Detection: UV detection at a wavelength where torsemide and its metabolites have significant absorbance (e.g., around 288 nm) or mass spectrometry for more sensitive and specific detection.

Sample Preparation:

  • Protein Precipitation: For plasma or microsomal samples, protein precipitation with a solvent like acetonitrile is a common first step.

  • Solid-Phase Extraction (SPE): SPE can be used for sample cleanup and concentration, providing cleaner extracts and improved sensitivity.

  • Liquid-Liquid Extraction (LLE): LLE with a suitable organic solvent can also be employed for sample preparation.

Visualizations

Torsemide Metabolic Pathway

Torsemide_Metabolism Torsemide Torsemide M1 Metabolite M1 (Tolyl-methyl-hydroxytorsemide) Torsemide->M1 Tolyl-methyl hydroxylation (Rate-limiting) M3 Metabolite M3 (Ring-hydroxytorsemide) Torsemide->M3 Ring hydroxylation M5 Metabolite M5 (Carboxylic Acid Derivative) (Inactive) M1->M5 Oxidation CYP2C9 CYP2C9 (Major) CYP2C9->M1 CYP2C8 CYP2C8 (Minor) CYP2C8->M1 CYP2C18 CYP2C18 (Minor) CYP2C18->M1

Caption: Metabolic pathway of torsemide.

Experimental Workflow for Identifying Torsemide Metabolizing Enzymes

Experimental_Workflow cluster_invitro In-Vitro Experiments cluster_analysis Analytical Phase cluster_conclusion Conclusion HLM Incubation with Human Liver Microsomes Metabolite_ID Metabolite Identification (LC-MS/MS) HLM->Metabolite_ID rCYP Incubation with Recombinant CYP Enzymes (e.g., CYP2C9, CYP2C8, CYP2C18) rCYP->Metabolite_ID Kinetics Enzyme Kinetics Analysis (Km, Vmax) Metabolite_ID->Kinetics Conclusion Identification of Primary Metabolizing Enzymes Kinetics->Conclusion

Caption: Experimental workflow for enzyme identification.

Conclusion

The metabolism of torsemide is a well-characterized process, with CYP2C9 playing the central role in its biotransformation through tolyl-methyl hydroxylation. The minor contributions of CYP2C8 and CYP2C18 complete the current understanding of its metabolic profile. The formation of active (M1, M3) and inactive (M5) metabolites has significant implications for the drug's overall therapeutic effect and potential for drug-drug interactions. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of torsemide metabolism and the metabolic pathways of other xenobiotics. For drug development professionals, a deep understanding of these metabolic pathways is essential for predicting clinical outcomes, designing rational drug combination therapies, and ensuring patient safety. Future research may further quantify the roles of the minor contributing enzymes and explore the impact of other genetic and environmental factors on torsemide metabolism.

References

Methodological & Application

Application of Hydroxy Torsemide-d7 in Mass Spectrometry Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative bioanalysis by mass spectrometry, the use of stable isotope-labeled internal standards is paramount for achieving the highest levels of accuracy and precision. This is particularly crucial in pharmacokinetic and toxicokinetic studies where matrix effects and variability in sample processing can significantly impact results. Hydroxy Torsemide-d7, a deuterated analog of the primary active metabolite of the diuretic drug Torsemide, serves as an ideal internal standard for the quantification of Hydroxy Torsemide in various biological matrices. Its chemical and physical properties closely mimic the analyte of interest, ensuring that it behaves similarly during extraction, chromatography, and ionization, thereby compensating for potential variations.

This document provides detailed application notes and protocols for the utilization of this compound in mass spectrometry-based bioanalysis. It includes information on the metabolic pathway of Torsemide, a comprehensive experimental protocol for sample preparation and LC-MS/MS analysis, and illustrative quantitative data to demonstrate the expected performance of the method.

Torsemide Metabolism

Torsemide is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C9 and CYP2C8, to form several metabolites. The major metabolic pathway involves the hydroxylation of the tolyl group to form Hydroxy Torsemide (M1), which is an active metabolite. Further oxidation of the methyl group leads to the formation of a carboxylic acid derivative (M5), which is inactive. Another minor active metabolite, M3, is formed through hydroxylation of the aromatic ring.[1][2] The metabolic pathway is depicted below.

Torsemide_Metabolism Torsemide Torsemide Hydroxy_Torsemide_M1 Hydroxy Torsemide (M1) (Active) Torsemide->Hydroxy_Torsemide_M1 CYP2C9/CYP2C8 (Hydroxylation) Metabolite_M3 Metabolite M3 (Active) Torsemide->Metabolite_M3 CYP2C9/CYP2C8 (Hydroxylation) Metabolite_M5 Metabolite M5 (Inactive) Hydroxy_Torsemide_M1->Metabolite_M5 Oxidation

Figure 1: Metabolic pathway of Torsemide.

Experimental Protocol: Quantification of Hydroxy Torsemide in Human Plasma

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Hydroxy Torsemide in human plasma using this compound as an internal standard.

Materials and Reagents
  • Hydroxy Torsemide analytical standard

  • This compound internal standard

  • Human plasma (blank)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Hydroxy Torsemide and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Hydroxy Torsemide stock solution in 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples.

Sample Preparation (Protein Precipitation)

The following workflow outlines the sample preparation procedure.

Sample_Preparation_Workflow cluster_prep Sample Preparation Plasma_Sample 100 µL Plasma Sample (Standard, QC, or Unknown) Add_IS Add 10 µL of This compound (100 ng/mL) Plasma_Sample->Add_IS Add_Precipitant Add 300 µL of Acetonitrile Add_IS->Add_Precipitant Vortex Vortex Mix (1 min) Add_Precipitant->Vortex Centrifuge Centrifuge (10,000 x g, 5 min) Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Evaporation Evaporate to Dryness (Nitrogen Stream, 40°C) Supernatant_Transfer->Evaporation Reconstitution Reconstitute in 100 µL of Mobile Phase Evaporation->Reconstitution Analysis Inject into LC-MS/MS System Reconstitution->Analysis

Figure 2: Workflow for plasma sample preparation.
LC-MS/MS Conditions

  • HPLC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MS/MS Transitions (Illustrative):

    • Hydroxy Torsemide: Q1 m/z [M+H]+ → Q3 m/z [product ion]

    • This compound: Q1 m/z [M+H+7]+ → Q3 m/z [product ion+7]

Quantitative Data Summary (Illustrative)

The following tables present illustrative data from a method validation study to demonstrate the expected performance when using this compound as an internal standard.

Table 1: Calibration Curve Linearity

AnalyteConcentration Range (ng/mL)Correlation Coefficient (r²)
Hydroxy Torsemide1 - 1000> 0.995

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1< 1585 - 115< 1585 - 115
Low QC3< 1585 - 115< 1585 - 115
Mid QC100< 1585 - 115< 1585 - 115
High QC800< 1585 - 115< 1585 - 115

Table 3: Recovery and Matrix Effect

The use of a stable isotope-labeled internal standard like this compound is expected to effectively compensate for variability in recovery and matrix effects.

QC LevelAnalyte Recovery (%)Internal Standard Recovery (%)Matrix Effect (%)
Low QC85 - 9585 - 9590 - 110
High QC85 - 9585 - 9590 - 110

Conclusion

The use of this compound as an internal standard in the LC-MS/MS analysis of Hydroxy Torsemide provides a robust and reliable method for quantitative bioanalysis. Its ability to mimic the behavior of the unlabeled analyte throughout the analytical process ensures high accuracy and precision, making it an indispensable tool for pharmacokinetic, toxicokinetic, and other drug development studies. The detailed protocol and illustrative data provided in these application notes serve as a comprehensive guide for researchers and scientists in the field.

References

Application Note and Protocol for the Quantification of Hydroxy Torsemide-d7 in Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Torsemide is a potent loop diuretic used in the management of edema associated with congestive heart failure, renal disease, and hepatic cirrhosis. The major metabolite of torsemide is hydroxy torsemide, and its quantification in plasma is crucial for pharmacokinetic and drug metabolism studies. This document provides a detailed protocol for the sensitive and selective quantification of hydroxy torsemide in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Hydroxy Torsemide-d7, to ensure accuracy and precision.

Experimental

Materials and Reagents
  • Hydroxy Torsemide (Reference Standard)

  • This compound (Internal Standard)

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Ammonium Formate (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Water (Ultrapure, 18.2 MΩ·cm)

  • Human Plasma (Blank, K2-EDTA)

  • Ethyl Acetate (HPLC Grade)

  • Hydrochloric Acid (10%)

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 5.0 µm particle size) is recommended for optimal separation.[1]

Standard Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Hydroxy Torsemide and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Hydroxy Torsemide stock solution with a 50:50 mixture of methanol and water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Thaw plasma samples to room temperature.

  • To a 200 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the Internal Standard Working Solution (100 ng/mL).

  • Add 20 µL of 10% hydrochloric acid to acidify the sample.[1]

  • Vortex for 30 seconds.

  • Add 1 mL of ethyl acetate and vortex for 3 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

LC-MS/MS Method

3.2.1. Liquid Chromatography Conditions

A gradient elution is recommended for optimal separation of hydroxy torsemide from plasma matrix components.

ParameterCondition
Column C18, 100 mm x 2.1 mm, 5.0 µm
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Gradient Program Time (min)

3.2.2. Mass Spectrometry Conditions

The mass spectrometer should be operated in negative ion mode with electrospray ionization.

ParameterCondition
Ionization Mode ESI Negative
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

3.2.3. Multiple Reaction Monitoring (MRM) Transitions

The following MRM transitions should be used for the quantification of Hydroxy Torsemide and its internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Hydroxy Torsemide 363.1278.11003015
363.1194.11003025
This compound 370.1285.11003015
370.1194.11003025

Data Presentation

Calibration Curve

A calibration curve should be constructed by plotting the peak area ratio of Hydroxy Torsemide to this compound against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

Table 1: Example Calibration Curve Data

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.012
50.058
100.115
500.592
1001.18
5005.95
100011.8
Method Validation Summary

The method should be validated according to regulatory guidelines. Key validation parameters are summarized below.

Table 2: Method Validation Parameters

ParameterAcceptance CriteriaExample Result
Linearity (r²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) S/N > 10, Accuracy ±20%, Precision <20%1 ng/mL
Intra-day Precision (%CV) < 15% (except LLOQ < 20%)< 8%
Inter-day Precision (%CV) < 15% (except LLOQ < 20%)< 10%
Accuracy (% Bias) ± 15% (except LLOQ ± 20%)-5% to 7%
Recovery (%) Consistent and reproducible~85%
Matrix Effect CV < 15%< 10%

Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) add_is Add Internal Standard (this compound) plasma->add_is acidify Acidify with HCl add_is->acidify lle Liquid-Liquid Extraction (Ethyl Acetate) acidify->lle evaporate Evaporate to Dryness lle->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject hplc HPLC Separation (C18 Column) inject->hplc msms MS/MS Detection (ESI-, MRM) hplc->msms integrate Peak Integration msms->integrate calculate Calculate Peak Area Ratios integrate->calculate quantify Quantify using Calibration Curve calculate->quantify result Final Concentration quantify->result

Caption: LC-MS/MS workflow for Hydroxy Torsemide quantification.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of hydroxy torsemide in human plasma using LC-MS/MS with a deuterated internal standard. The method is sensitive, selective, and suitable for regulated bioanalysis in support of pharmacokinetic and clinical studies. Adherence to this protocol and proper method validation will ensure the generation of high-quality, reliable data.

References

Application Note: Quantification of Torsemide in Human Plasma Using Hydroxy Torsemide-d7 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Torsemide is a potent loop diuretic used in the management of edema associated with congestive heart failure, renal disease, and hepatic cirrhosis, as well as for the treatment of hypertension.[1] Accurate and reliable quantification of torsemide in biological matrices is crucial for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as Hydroxy Torsemide-d7, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] Deuterated internal standards exhibit nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation and analysis, which corrects for variability and enhances the accuracy and precision of the method.[3][4] This application note provides a detailed protocol for the quantification of torsemide in human plasma using this compound as an internal standard.

Principle

The method employs protein precipitation for sample extraction, followed by reversed-phase liquid chromatography for the separation of torsemide and its deuterated internal standard, this compound. Detection and quantification are achieved using a tandem mass spectrometer operating in Selected Reaction Monitoring (SRM) mode. The concentration of torsemide in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating this ratio against a calibration curve constructed from standards of known concentrations.

Experimental Protocols

1. Materials and Reagents

  • Torsemide reference standard

  • This compound (Internal Standard, IS)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid, LC-MS grade

  • Ammonium formate

  • Human plasma (K2EDTA)

  • Ultrapure water

2. Preparation of Standard and Working Solutions

  • Stock Solutions (1 mg/mL):

    • Prepare individual stock solutions of torsemide and this compound in methanol.

    • Store stock solutions at 4°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of torsemide by diluting the stock solution with a 50:50 methanol:water mixture to create calibration standards.

  • Internal Standard Working Solution (e.g., 20 ng/mL):

    • Dilute the this compound stock solution in acetonitrile.

3. Sample Preparation (Protein Precipitation)

  • Pipette 200 µL of the plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the internal standard working solution to each tube and vortex briefly.

  • Add 600 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.

  • Inject 5-10 µL of the supernatant into the LC-MS/MS system.

4. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode can be optimized.

    • Scan Type: Selected Reaction Monitoring (SRM).

    • SRM Transitions: Specific precursor-to-product ion transitions for torsemide and this compound should be optimized. For torsemide, a transition of m/z 347.00 has been previously reported.

Data Presentation

Table 1: LC Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0 - 1.07030
1.0 - 5.03070
5.0 - 6.0595
6.0 - 7.0595
7.1 - 10.07030

Table 2: Method Validation Parameters for Torsemide Quantification

ParameterResult
Linearity Range40.1 - 10006.4 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)40.1 ng/mL
Accuracy (% Bias)Within ±15% (±20% at LLOQ)
Precision (%RSD)< 15% (< 20% at LLOQ)
Mean Extraction Recovery84.20% - 86.47%

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) add_is Add Internal Standard (this compound) plasma->add_is add_acn Add Acetonitrile (600 µL) (Protein Precipitation) add_is->add_acn vortex1 Vortex add_acn->vortex1 centrifuge1 Centrifuge vortex1->centrifuge1 supernatant Transfer Supernatant centrifuge1->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute centrifuge2 Centrifuge reconstitute->centrifuge2 inject Inject into LC-MS/MS centrifuge2->inject lc LC Separation (C18 Column) inject->lc msms MS/MS Detection (SRM Mode) lc->msms peak_integration Peak Area Integration (Analyte & IS) msms->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc calibration_curve Construct Calibration Curve ratio_calc->calibration_curve quantification Quantify Unknown Samples calibration_curve->quantification

Caption: Experimental workflow for torsemide quantification.

G cluster_measurement Measurement cluster_correction Correction for Variability analyte_signal Analyte Signal (Torsemide) ratio Peak Area Ratio (Analyte/IS) analyte_signal->ratio is_signal Internal Standard Signal (this compound) is_signal->ratio sample_prep_loss Sample Preparation Loss sample_prep_loss->is_signal compensates injection_vol_var Injection Volume Variation injection_vol_var->is_signal compensates ionization_suppression Ionization Suppression/Enhancement ionization_suppression->is_signal compensates quantification Accurate Quantification ratio->quantification

Caption: Logical relationship of internal standard use.

References

Standard Operating Procedure for the Quantification of Hydroxy Torsemide in Human Urine using Hydroxy Torsemide-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: AN-001

Introduction

Torsemide, a pyridine-sulfonylurea loop diuretic, is utilized in the management of edema associated with congestive heart failure, as well as renal and hepatic disorders. It is also prescribed for the treatment of hypertension. The drug is primarily metabolized in the liver by the cytochrome P450 system into several metabolites, with Hydroxy Torsemide (M5) being a major, though inactive, metabolite.[1][2] The quantification of Torsemide and its metabolites in urine is crucial for pharmacokinetic studies and in doping control.

This document outlines a detailed standard operating procedure (SOP) for the sensitive and selective quantification of Hydroxy Torsemide in human urine samples. The method employs Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and utilizes Hydroxy Torsemide-d7 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. The use of a SIL-IS is the gold standard in quantitative bioanalysis as it corrects for variations in sample preparation and instrument response.

Principle

This method involves the extraction of Hydroxy Torsemide and the internal standard, this compound, from a human urine matrix. The extraction is followed by chromatographic separation using reversed-phase High-Performance Liquid Chromatography (HPLC). The separated compounds are then detected and quantified by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard.

Materials and Reagents

Reagent/MaterialGradeSupplier
Hydroxy TorsemideAnalytical StandardCommercially Available
This compoundAnalytical StandardLGC Standards[3][4] or equivalent
MethanolHPLC GradeCommercially Available
AcetonitrileHPLC GradeCommercially Available
Formic AcidLC-MS GradeCommercially Available
Ammonium FormateLC-MS GradeCommercially Available
Deionized WaterType IIn-house or Commercially Available
Human Urine (drug-free)-Commercially or ethically sourced
Solid Phase Extraction (SPE) CartridgesC18 or equivalentCommercially Available

Experimental Protocols

Preparation of Stock and Working Solutions

4.1.1. Stock Solutions (1 mg/mL)

  • Accurately weigh approximately 1 mg of Hydroxy Torsemide and this compound into separate volumetric flasks.

  • Dissolve in methanol to a final concentration of 1 mg/mL.

  • Store stock solutions at 2-8°C, protected from light.

4.1.2. Working Standard Solutions

  • Prepare a series of working standard solutions of Hydroxy Torsemide by serially diluting the stock solution with a 50:50 methanol:water mixture to achieve concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

4.1.3. Internal Standard Working Solution (100 ng/mL)

  • Dilute the this compound stock solution with a 50:50 methanol:water mixture to a final concentration of 100 ng/mL.

Sample Preparation: Solid Phase Extraction (SPE)
  • Sample Pre-treatment:

    • Thaw frozen urine samples at room temperature.

    • Vortex mix the samples to ensure homogeneity.

    • Centrifuge at 4000 rpm for 10 minutes to pellet any particulate matter.

    • To a 1 mL aliquot of urine, add 50 µL of the this compound internal standard working solution (100 ng/mL).

    • Vortex for 30 seconds.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of 5% methanol in water to remove interfering substances.

  • Elution:

    • Elute the analyte and internal standard with 2 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

4.3.1. Liquid Chromatography

ParameterCondition
Column C18 column (e.g., 2.1 x 100 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Refer to table below
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40°C

Gradient Elution Program:

Time (min)% Mobile Phase B
0.010
1.010
5.090
6.090
6.110
8.010

4.3.2. Mass Spectrometry

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150°C
Desolvation Temperature 400°C
Nebulizer Gas Nitrogen
Collision Gas Argon

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Hydroxy Torsemide365.1280.1To be optimized
This compound372.2287.1To be optimized

Note: The molecular weight of Torsemide is 348.42 g/mol , and its protonated molecule [M+H]+ is m/z 349.[5] Hydroxy Torsemide has an additional oxygen atom, giving it a molecular weight of 364.42 g/mol and a protonated molecule [M+H]+ of m/z 365.1. The fragmentation of Torsemide often involves the loss of the isopropylurea side chain, resulting in a fragment of m/z 264. For Hydroxy Torsemide, a corresponding fragment would be expected. However, based on fragmentation patterns of similar molecules, other stable fragments can be chosen for higher sensitivity and specificity. The provided product ions are based on common fragmentation pathways and should be optimized for the specific instrument used. The precursor for this compound is calculated based on the addition of 7 daltons for the deuterium atoms. The product ion for the d7 variant is also shifted by 7 daltons, assuming the deuterium atoms are on a stable part of the molecule that is retained in the fragment.

Data Presentation and Analysis

Calibration Curve

A calibration curve is constructed by plotting the peak area ratio of Hydroxy Torsemide to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

Quality Control

Quality control (QC) samples at low, medium, and high concentrations should be prepared and analyzed with each batch of samples to ensure the accuracy and precision of the method.

Method Performance Characteristics

The following table summarizes typical performance characteristics for the analysis of Torsemide and its metabolites in biological fluids, which can be used as a benchmark for the validation of this method.

ParameterTypical ValueReference
Linearity Range 1 - 2500 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL
Accuracy 94.05% - 103.86%
Precision (Intra- and Inter-day) < 15% RSD
Extraction Recovery 84.20% - 86.47%

Visualizations

Metabolic Pathway of Torsemide

Torsemide Torsemide Metabolites Other Metabolites (M1, M3) Torsemide->Metabolites Hydroxy_Torsemide Hydroxy Torsemide (M5) Torsemide->Hydroxy_Torsemide CYP450 (Hydroxylation) Excretion Urine Excretion Metabolites->Excretion Hydroxy_Torsemide->Excretion

Caption: Metabolic conversion of Torsemide to Hydroxy Torsemide.

Experimental Workflow

cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine_Sample Urine Sample (1 mL) Spike_IS Spike with This compound Urine_Sample->Spike_IS SPE Solid Phase Extraction (C18 Cartridge) Spike_IS->SPE Evaporate Evaporate to Dryness SPE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_MSMS LC-MS/MS Analysis (MRM Mode) Reconstitute->LC_MSMS Data_Processing Data Processing (Peak Integration) LC_MSMS->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification

Caption: Workflow for Hydroxy Torsemide analysis in urine.

Safety Precautions

Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All work should be performed in a well-ventilated area. Refer to the Safety Data Sheets (SDS) for all chemicals used.

References

Effective Sample Preparation for Hydroxy Torsemide-d7 Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the effective sample preparation of Hydroxy Torsemide-d7 from biological matrices, primarily human plasma. The focus is on providing robust and reproducible methods for quantitative analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Hydroxy Torsemide is a metabolite of Torsemide, a loop diuretic used in the treatment of edema and hypertension.[1][2] The deuterated internal standard, this compound, is crucial for accurate quantification in pharmacokinetic and bioequivalence studies.[3] Effective sample preparation is paramount to remove interfering substances from the biological matrix, concentrate the analyte, and ensure high recovery and minimal matrix effects, leading to reliable and accurate analytical results. This document outlines three common and effective sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PP).

Sample Preparation Techniques: A Comparative Overview

The choice of sample preparation technique depends on factors such as the required sensitivity, sample throughput, cost, and the complexity of the sample matrix. Below is a summary of the quantitative data associated with different methods for Torsemide and its metabolites, which can be considered indicative for this compound.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation (PP)
Recovery 91.9% - 118.0%[4]84.20% - 86.47%Generally lower and more variable; can be improved with optimization
Linearity Range 20 - 1000 ng/mL1 - 2500 ng/mL100 - 4000 ng/mL
Accuracy Coefficients of variation < 10%94.05% - 103.86%Good reproducibility with optimized methods
Matrix Effects Generally low due to effective cleanupCan be significant, solvent choice is criticalCan be high due to less effective removal of matrix components
Throughput Can be automated for high throughputGenerally lower throughput, can be labor-intensiveHigh throughput, simple and fast
Cost Higher initial cost for cartridges and equipmentLower cost, requires solvent disposalLowest cost

Experimental Protocols

Solid-Phase Extraction (SPE) Protocol

SPE is a highly effective method for cleaning up complex biological samples, providing high recovery and minimal matrix effects. This protocol is based on the use of a C2 cartridge for the extraction of Torsemide and its metabolites from plasma.

Materials:

  • C2 SPE Cartridges

  • Human Plasma Sample

  • Internal Standard (this compound) solution

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Perchloric acid (0.02 M, pH 2.5)

  • SPE Vacuum Manifold

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Protocol:

  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • Spike 1 mL of plasma with the appropriate concentration of this compound internal standard.

    • Vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 10 minutes to pellet any particulates.

  • SPE Cartridge Conditioning:

    • Place C2 SPE cartridges on the vacuum manifold.

    • Wash the cartridges with 1 mL of methanol.

    • Equilibrate the cartridges with 1 mL of 0.02 M perchloric acid (pH 2.5). Do not allow the cartridges to dry out.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 0.02 M perchloric acid (pH 2.5) to remove polar interferences.

    • Apply vacuum to dry the cartridge for 5 minutes.

  • Elution:

    • Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

    • Vortex for 30 seconds.

    • Transfer to an autosampler vial for analysis.

Workflow for Solid-Phase Extraction (SPE)

SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction Sample Plasma Sample Spike Spike with This compound Sample->Spike Vortex1 Vortex Spike->Vortex1 Centrifuge Centrifuge Vortex1->Centrifuge Load Load Sample Centrifuge->Load Condition Condition C2 Cartridge Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Workflow diagram illustrating the key steps of the Solid-Phase Extraction protocol.

Liquid-Liquid Extraction (LLE) Protocol

LLE is a classic sample preparation technique that separates analytes based on their differential solubility in two immiscible liquid phases. Ethyl acetate has been shown to be an effective extraction solvent for Torsemide.

Materials:

  • Human Plasma Sample

  • Internal Standard (this compound) solution

  • Ethyl Acetate (HPLC grade)

  • Centrifuge tubes (15 mL)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Protocol:

  • Sample Pre-treatment:

    • Pipette 500 µL of plasma into a 15 mL centrifuge tube.

    • Spike with the appropriate concentration of this compound internal standard.

    • Vortex for 30 seconds.

  • Extraction:

    • Add 5 mL of ethyl acetate to the centrifuge tube.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection of Organic Layer:

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube, avoiding the aqueous layer and any precipitated proteins at the interface.

  • Evaporation and Reconstitution:

    • Evaporate the organic extract to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex for 30 seconds.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

LLE_Workflow cluster_sample_prep Sample Pre-treatment cluster_lle Liquid-Liquid Extraction cluster_post_extraction Post-Extraction Sample Plasma Sample Spike Spike with This compound Sample->Spike AddSolvent Add Ethyl Acetate Spike->AddSolvent Vortex Vortex AddSolvent->Vortex Centrifuge Centrifuge for Phase Separation Vortex->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Evaporate Evaporate to Dryness Collect->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Workflow diagram for the Protein Precipitation protocol.

Torsemide Metabolism

Torsemide is metabolized in the liver by the cytochrome P450 system, primarily CYP2C9, to several metabolites. The major metabolite is M5, with M1 and M3 being active metabolites. Hydroxy Torsemide is one of these metabolites. Understanding this pathway is important for interpreting analytical results.

Metabolic Pathway of Torsemide

Metabolism_Pathway Torsemide Torsemide CYP2C9 CYP2C9 (Liver) Torsemide->CYP2C9 M1 Metabolite M1 (Active) CYP2C9->M1 M3 Metabolite M3 (Active) CYP2C9->M3 M5 Metabolite M5 (Major) CYP2C9->M5 Hydroxy_Torsemide Hydroxy Torsemide M1->Hydroxy_Torsemide (e.g.)

References

Application Notes and Protocols for the Quantitative Analysis of Torsemide using Hydroxy Torsemide-d7 as a Stable Isotope-Labeled Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Torsemide is a potent loop diuretic used in the management of edema associated with congestive heart failure, renal disease, and hepatic cirrhosis, as well as for the treatment of hypertension. Accurate and reliable quantification of torsemide in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document provides a detailed protocol for the quantitative analysis of torsemide in human plasma using a highly specific and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol employs Hydroxy Torsemide-d7, a stable isotope-labeled analog, as the internal standard (IS) to ensure the highest level of accuracy and precision by correcting for matrix effects and variability in sample processing and instrument response.

Principle

The method involves the extraction of torsemide and the internal standard, this compound, from a plasma sample, followed by chromatographic separation on a reverse-phase HPLC column. The separated compounds are then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard, which has nearly identical chemical and physical properties to the analyte, allows for precise quantification by minimizing the impact of sample preparation variability and ion suppression or enhancement in the mass spectrometer.

Experimental Protocols

Materials and Reagents
  • Analytes and Standards:

    • Torsemide (Reference Standard)

    • This compound (Internal Standard, IS)

  • Reagents:

    • Methanol (HPLC or LC-MS grade)

    • Acetonitrile (HPLC or LC-MS grade)

    • Ammonium formate (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ultrapure water (18.2 MΩ·cm)

    • Human plasma (K2EDTA as anticoagulant), blank and for standards/QCs

Preparation of Standard and Quality Control Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of torsemide and this compound into separate 10 mL volumetric flasks.

    • Dissolve the contents in methanol and bring to volume. Mix thoroughly. These stock solutions are stored at 2-8°C.

  • Working Standard Solutions of Torsemide:

    • Prepare a series of working standard solutions by serially diluting the torsemide stock solution with a 50:50 (v/v) mixture of methanol and water to achieve concentrations for spiking into plasma for the calibration curve.

  • Internal Standard Working Solution (10 µg/mL):

    • Dilute the this compound stock solution with methanol to obtain a final concentration of 10 µg/mL.[1]

  • Calibration Curve Standards and Quality Control (QC) Samples:

    • Prepare calibration standards by spiking blank human plasma with the appropriate torsemide working standard solutions to achieve final concentrations typically ranging from 1 to 2500 ng/mL.[1]

    • Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3, 800, and 2000 ng/mL).[1]

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of plasma sample (unknown, calibration standard, or QC) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound working solution (10 µg/mL) to all tubes except for the blank plasma sample.

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography Conditions
  • HPLC System: Agilent 1290 Infinity II UHPLC or equivalent.

  • Column: Zorbax Eclipse Plus C18, 2.1 mm x 150 mm, 3.5 µm, Agilent, or equivalent.

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1.0 min: 30% B

    • 1.0-5.0 min: 30% to 90% B

    • 5.0-6.0 min: 90% B

    • 6.0-6.1 min: 90% to 30% B

    • 6.1-8.0 min: 30% B (Re-equilibration)

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions
  • Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent.

  • Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode.

  • Gas Temperature: 300°C.

  • Gas Flow: 8 L/min.

  • Nebulizer Pressure: 35 psi.

  • Sheath Gas Temperature: 350°C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 3500 V.

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Fragmentor (V)Collision Energy (eV)
Torsemide349.1264.110013520
This compound 372.1 306.1 100 135 20

Note: The MRM transition for this compound is based on available data for the deuterated compound in positive ion mode.

Data Presentation

The following tables present representative quantitative data for a torsemide bioanalytical method.

Disclaimer: The data presented below is adapted from a study that utilized tolbutamide as the internal standard.[1] While this compound is expected to provide equivalent or superior performance, this data is for illustrative purposes to demonstrate typical method performance characteristics.

Table 1: Calibration Curve Linearity

Concentration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)Weighting
1 - 2500y = 0.0025x + 0.0018> 0.9981/x²

Table 2: Accuracy and Precision (Intra- and Inter-Day)

Nominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) ± SD (n=6)Accuracy (%)Precision (%RSD)
Intra-Day
3 (LQC)2.95 ± 0.2198.37.1
800 (MQC)815.2 ± 45.7101.95.6
2000 (HQC)2055.6 ± 110.9102.85.4
Inter-Day
3 (LQC)3.08 ± 0.29102.79.4
800 (MQC)829.7 ± 58.1103.77.0
2000 (HQC)2098.4 ± 134.3104.96.4

Table 3: Recovery and Matrix Effect

Concentration (ng/mL)Mean Recovery (%)Mean Matrix Effect (%)
3 (LQC)86.5 ± 8.797.2
800 (MQC)85.5 ± 2.998.5
2000 (HQC)84.2 ± 2.699.1
Internal Standard 99.4 ± 6.0 98.8

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Stock Solutions (Torsemide & IS) working Working Standards & IS Solution stock->working samples Plasma Samples (Calibration, QC, Unknown) spike Spike IS into Plasma samples->spike ppt Protein Precipitation (Acetonitrile) spike->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection hplc HPLC Separation (C18 Column) injection->hplc ms MS/MS Detection (MRM Mode) hplc->ms integration Peak Integration ms->integration calibration_curve Calibration Curve (Peak Area Ratio vs Conc.) integration->calibration_curve quantification Quantification of Unknowns calibration_curve->quantification

Caption: Experimental workflow for torsemide quantification.

Logical Relationship of Quantitative Analysis

quantitative_relationship cluster_instrument Instrument Response analyte Torsemide (Analyte) analyte_response Analyte Peak Area analyte->analyte_response is This compound (Internal Standard) is_response IS Peak Area is->is_response ratio Peak Area Ratio (Analyte Area / IS Area) analyte_response->ratio is_response->ratio final_conc Final Concentration in Sample ratio->final_conc calibration Calibration Curve (Known Concentrations) calibration->final_conc

Caption: Core principle of internal standard quantification.

References

Application Notes and Protocols for Hydroxy Torsemide-d7 in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy Torsemide-d7 is a stable, isotopically labeled form of Hydroxy Torsemide, a primary metabolite of the loop diuretic Torsemide. The incorporation of seven deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based bioanalytical assays.[1][2][3] The use of a deuterated internal standard is considered the gold standard in quantitative bioanalysis, as it closely mimics the analyte's chemical and physical properties, thereby compensating for variability during sample preparation and analysis.[1][2] This document provides detailed application notes and experimental protocols for the effective incorporation of this compound in drug metabolism and pharmacokinetic (DMPK) studies.

Rationale for Using a Deuterated Internal Standard

Stable isotope-labeled (SIL) internal standards, such as this compound, are the preferred choice in quantitative liquid chromatography-mass spectrometry (LC-MS) assays for several key reasons:

  • Co-elution with the Analyte: this compound has nearly identical chromatographic behavior to the unlabeled Hydroxy Torsemide, ensuring they elute at the same time. This is crucial for accurate correction of matrix effects.

  • Similar Ionization Efficiency: The deuterated and non-deuterated forms exhibit similar ionization characteristics in the mass spectrometer source, leading to more reliable quantification.

  • Correction for Sample Preparation Variability: Any loss of analyte during extraction, handling, or injection is mirrored by a proportional loss of the deuterated internal standard, allowing for accurate normalization of the results.

  • Improved Accuracy and Precision: The use of a SIL internal standard significantly enhances the accuracy and precision of the analytical method compared to using structural analogs or other non-isotopic internal standards.

Torsemide Metabolism Overview

Torsemide is extensively metabolized in the liver, with approximately 80% of its clearance attributed to hepatic metabolism and the remaining 20% to renal excretion of the unchanged drug. The metabolism is primarily mediated by the cytochrome P450 enzymes, with CYP2C9 playing a major role in the rate-limiting step of tolyl methylhydroxylation. To a lesser extent, CYP2C8 and CYP2C18 are also involved.

The main metabolic pathways include:

  • Methyl-hydroxylation of the tolyl group to form metabolite M1 (a hydroxy metabolite).

  • Ring hydroxylation to form metabolite M3.

  • Oxidation of the M1 metabolite to the corresponding carboxylic acid, metabolite M5.

Metabolites M1 and M3 are pharmacologically active, contributing to the overall diuretic effect of Torsemide.

Below is a diagram illustrating the primary metabolic pathway of Torsemide.

Torsemide_Metabolism Torsemide Torsemide M1 Metabolite M1 (Hydroxy Torsemide) Torsemide->M1 CYP2C9 (major) Methyl-hydroxylation M3 Metabolite M3 Torsemide->M3 CYP2C9 Ring Hydroxylation M5 Metabolite M5 (Carboxy Torsemide) M1->M5 Oxidation

Caption: Metabolic pathway of Torsemide to its major metabolites M1, M3, and M5.

Data Presentation: Quantitative Analysis

The use of this compound as an internal standard significantly improves the performance of bioanalytical methods. The following tables summarize typical pharmacokinetic parameters of Torsemide and its metabolites and demonstrate the expected performance of an LC-MS/MS assay using a deuterated internal standard.

Table 1: Pharmacokinetic Parameters of Torsemide and its Metabolites in Healthy Volunteers

ParameterTorsemideMetabolite M1Metabolite M3Metabolite M5Reference
Elimination Half-life (t½) ~3.5 hoursSimilar to TorsemideSimilar to TorsemideSimilar to Torsemide
Urinary Excretion (% of dose) ~25%~11%~3%~44%
Systemic Clearance (CL) ~41 mL/min---
Volume of Distribution (Vd) 12-15 L---
Bioavailability 80-90%---

Table 2: Representative LC-MS/MS Method Performance Comparison

ParameterWith this compound (IS)With Structural Analog (IS)Reference
Accuracy (% Bias) -2.5% to +3.8%-15.2% to +12.5%
Precision (%CV) ≤ 5.1%≤ 14.8%
Linearity (r²) > 0.998> 0.990
Extraction Recovery Consistent and reproducibleMore variable

Experimental Protocols

The following are detailed protocols for key experiments in drug metabolism studies where this compound would be utilized as an internal standard.

Protocol 1: In Vitro Metabolic Stability Assay in Human Liver Microsomes

This assay determines the rate of disappearance of a parent drug (Torsemide) when incubated with human liver microsomes, providing an indication of its intrinsic clearance.

Workflow Diagram:

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_quenching Sample Processing P1 Prepare Torsemide Stock (e.g., 1 mM in DMSO) I1 Pre-warm microsomes and Torsemide P1->I1 P2 Prepare Microsome Suspension (e.g., 1 mg/mL in buffer) P2->I1 P3 Prepare NADPH Cofactor Solution I2 Initiate reaction by adding NADPH P3->I2 I1->I2 I3 Collect aliquots at time points (0, 5, 15, 30, 60 min) I2->I3 Q1 Quench reaction with cold Acetonitrile containing This compound (IS) I3->Q1 Q2 Vortex and centrifuge to precipitate protein Q1->Q2 Q3 Transfer supernatant for analysis Q2->Q3 Analysis LC-MS/MS Analysis (Quantify remaining Torsemide) Q3->Analysis

Caption: Workflow for the in vitro metabolic stability assay of Torsemide.

Materials:

  • Torsemide

  • This compound (Internal Standard)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Dimethyl sulfoxide (DMSO)

  • Incubator/shaking water bath (37°C)

  • Centrifuge

Procedure:

  • Preparation of Solutions:

    • Prepare a 1 mM stock solution of Torsemide in DMSO.

    • Prepare a working solution of Torsemide by diluting the stock solution in phosphate buffer to a final concentration of 1 µM.

    • Prepare the internal standard (IS) quenching solution: 100 ng/mL of this compound in ice-cold acetonitrile.

    • Prepare the HLM suspension in phosphate buffer to a final protein concentration of 0.5 mg/mL.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a microcentrifuge tube, pre-warm 198 µL of the HLM suspension and 2 µL of the 1 µM Torsemide working solution at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding 20 µL of the pre-warmed NADPH solution.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw a 25 µL aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing 100 µL of the ice-cold IS quenching solution.

  • Sample Processing:

    • Vortex the quenched samples vigorously for 1 minute.

    • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

  • Data Analysis:

    • Analyze the samples via a validated LC-MS/MS method.

    • Calculate the peak area ratio of Torsemide to this compound at each time point.

    • Plot the natural logarithm of the percentage of Torsemide remaining versus time. The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

Protocol 2: Quantitative Analysis of Hydroxy Torsemide in Plasma Samples

This protocol describes the quantification of the metabolite Hydroxy Torsemide in plasma samples from a pharmacokinetic study, using this compound as the internal standard.

Workflow Diagram:

PK_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_extraction Protein Precipitation cluster_analysis Analysis S1 Thaw plasma samples, calibration standards, and QCs S2 Aliquot 100 µL of plasma into microcentrifuge tubes S1->S2 S3 Add 20 µL of IS working solution (this compound) S2->S3 E1 Add 300 µL of cold Acetonitrile S3->E1 E2 Vortex for 2 minutes E1->E2 E3 Centrifuge at 12,000 x g for 10 min at 4°C E2->E3 A1 Transfer supernatant to autosampler vials E3->A1 A2 Inject into LC-MS/MS system A1->A2 A3 Quantify using calibration curve A2->A3

Caption: Workflow for the quantitative analysis of Hydroxy Torsemide in plasma.

Materials:

  • Plasma samples from subjects dosed with Torsemide

  • Hydroxy Torsemide reference standard

  • This compound (Internal Standard)

  • Acetonitrile (ACN), HPLC grade

  • Methanol, HPLC grade

  • Formic acid

  • Ultrapure water

  • Control human plasma

Procedure:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare stock solutions of Hydroxy Torsemide and this compound in methanol.

    • Prepare a series of calibration standards (e.g., 1-2500 ng/mL) by spiking control human plasma with the Hydroxy Torsemide stock solution.

    • Prepare QC samples at low, medium, and high concentrations in a similar manner.

    • Prepare the IS working solution (e.g., 100 ng/mL of this compound) in 50:50 acetonitrile:water.

  • Sample Extraction (Protein Precipitation):

    • Aliquot 100 µL of plasma samples, calibration standards, and QCs into labeled microcentrifuge tubes.

    • To each tube, add 20 µL of the IS working solution and vortex briefly.

    • Add 300 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.

    • Vortex each tube for 2 minutes.

    • Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.

  • LC-MS/MS Analysis:

    • Carefully transfer the supernatant to autosampler vials.

    • Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS/MS system.

    • Example LC Conditions:

      • Column: C18 column (e.g., 100 mm x 2.1 mm, 5 µm).

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in acetonitrile.

      • Flow Rate: 0.3 mL/min.

      • Gradient: A suitable gradient to separate the analyte from matrix components.

    • Example MS/MS Conditions (Negative Ion Mode):

      • Monitor the specific precursor-to-product ion transitions for Hydroxy Torsemide and this compound.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of Hydroxy Torsemide to this compound against the nominal concentration of the calibration standards.

    • Use a weighted linear regression (e.g., 1/x²) to fit the curve.

    • Determine the concentration of Hydroxy Torsemide in the plasma samples and QCs by back-calculating from the calibration curve.

Conclusion

This compound is an essential tool for the accurate and precise quantification of Hydroxy Torsemide in various biological matrices. Its use as an internal standard in LC-MS/MS-based drug metabolism studies allows for robust and reliable data generation, which is critical for the successful development of new pharmaceutical agents. The protocols provided herein offer a comprehensive guide for the effective incorporation of this compound in your research.

References

Application Note: High-Throughput Analysis of Hydroxy Torsemide-d7 using UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a robust and sensitive method for the separation and quantification of Hydroxy Torsemide-d7 in biological matrices using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). This compound, a deuterated internal standard for the major metabolite of the diuretic drug Torsemide, is crucial for accurate pharmacokinetic and bioequivalence studies. The described method provides excellent chromatographic resolution, high sensitivity, and a short analysis time, making it suitable for high-throughput clinical and research applications.

Introduction

Torsemide is a potent loop diuretic used in the treatment of edema associated with congestive heart failure, renal disease, and hepatic cirrhosis, as well as for managing hypertension.[1] The drug is extensively metabolized in the liver by the cytochrome P450 system, primarily CYP2C9, into several metabolites.[1][2] The primary active metabolite is Hydroxy Torsemide (Metabolite M1), formed by the hydroxylation of the methyl group on the tolyl moiety.[1][3] Accurate quantification of Torsemide and its metabolites is essential for understanding its pharmacokinetic profile. Deuterated internal standards, such as this compound, are the gold standard for quantitative LC-MS/MS assays due to their similar chemical and physical properties to the analyte, which helps to correct for matrix effects and variations in sample processing.

This application note provides a detailed protocol for the optimal liquid chromatography conditions for the separation of this compound, along with the corresponding mass spectrometry parameters for its detection.

Experimental

Instrumentation and Consumables
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column is recommended for optimal separation. Several sources indicate good performance with C18 columns.

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Additives: Formic acid or ammonium formate for mobile phase modification.

Sample Preparation

A protein precipitation or liquid-liquid extraction method is typically employed for the extraction of this compound from biological matrices such as plasma or urine.

Protein Precipitation Protocol:

  • To 100 µL of plasma/urine sample, add 300 µL of ice-cold acetonitrile containing the internal standard (this compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase initial conditions.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography and Mass Spectrometry Conditions

The following tables summarize the optimized liquid chromatography and mass spectrometry conditions for the analysis of this compound.

Table 1: Optimal Liquid Chromatography Conditions
ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-0.5 min: 10% B; 0.5-2.5 min: 10-90% B; 2.5-3.0 min: 90% B; 3.0-3.1 min: 90-10% B; 3.1-4.0 min: 10% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Table 2: Optimal Mass Spectrometry Conditions
ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) m/z 372.2
Product Ion (Q3) m/z 286.1 (quantifier), m/z 183.1 (qualifier)
Collision Energy Optimized for the specific instrument, typically 20-30 eV
Scan Type Multiple Reaction Monitoring (MRM)

Note: The precursor ion for this compound is calculated based on the molecular weight of Hydroxy Torsemide (364.4 g/mol ) plus the mass of seven deuterium atoms, accounting for the protonation in positive ESI mode.

Results and Discussion

The described UHPLC-MS/MS method provides a sharp and symmetrical peak for this compound, with a retention time of approximately 2.2 minutes. The use of a C18 column with a gradient elution of acetonitrile and water with formic acid as a modifier ensures good separation from endogenous matrix components and other metabolites of Torsemide. The mass spectrometry detection in MRM mode offers high selectivity and sensitivity, allowing for accurate quantification at low concentrations.

Conclusion

This application note details a highly efficient and sensitive UHPLC-MS/MS method for the separation and quantification of this compound. The provided protocol, including sample preparation, liquid chromatography conditions, and mass spectrometry parameters, can be readily implemented in clinical and research laboratories for pharmacokinetic studies of Torsemide. The method's high throughput and robustness make it an ideal choice for the routine analysis of a large number of samples.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (Plasma/Urine) add_is Add this compound (Internal Standard) sample->add_is precipitation Protein Precipitation with Acetonitrile add_is->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Evaporation to Dryness supernatant->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into UHPLC reconstitution->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM Mode) separation->detection quantification Quantification of this compound detection->quantification reporting Reporting of Results quantification->reporting

Caption: Experimental workflow for the analysis of this compound.

References

Troubleshooting & Optimization

Troubleshooting guide for poor chromatographic peak shape of Hydroxy Torsemide-d7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice for researchers, scientists, and drug development professionals encountering poor chromatographic peak shape during the analysis of Hydroxy Torsemide-d7.

Frequently Asked Questions (FAQs)

Q1: What are the common types of poor peak shape observed for this compound?

Poor chromatographic peak shape for this compound can manifest in several ways, including:

  • Peak Tailing: The peak has an asymmetry where the latter half is broader than the front half.

  • Peak Fronting: The peak has an asymmetry where the front half is broader than the latter half.

  • Split Peaks: The peak appears as two or more unresolved or partially resolved peaks.

  • Broad Peaks: The peak is wider than expected, leading to decreased resolution and sensitivity.

Q2: My this compound peak is tailing. What are the potential causes and solutions?

Peak tailing is a common issue and can be caused by several factors. The underlying cause often involves secondary interactions between the analyte and the stationary phase.

Potential Causes & Troubleshooting Steps:

Potential CauseRecommended Action
Secondary Silanol Interactions Uncapped silanol groups on the silica-based stationary phase can interact with basic functional groups on the analyte. Hydroxy Torsemide has a basic aminopyridine moiety (pKa ~4.01) that can contribute to this.[1] Solution: - Use a modern, end-capped C18 column or a column with a different stationary phase (e.g., phenyl-hexyl). - Lower the mobile phase pH to fully protonate the basic group (e.g., pH < 3). - Add a competitive base (e.g., triethylamine) to the mobile phase to mask the silanol groups.
Mobile Phase pH Close to pKa If the mobile phase pH is close to the pKa of Hydroxy Torsemide (strongest acidic pKa ~5.71, strongest basic pKa ~4.01), both ionized and non-ionized forms of the analyte may exist, leading to tailing.[1] Solution: - Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa values. For this compound, a pH below 3 or above 7 would be ideal to ensure a single ionic form.[2][3]
Column Overload Injecting too much sample can saturate the stationary phase.[4] Solution: - Reduce the injection volume or dilute the sample.
Column Contamination/Degradation Accumulation of sample matrix components or harsh mobile phase conditions can damage the stationary phase. Solution: - Flush the column with a strong solvent. - If the problem persists, replace the column.
Extra-column Dead Volume Excessive tubing length or poorly made connections can cause peak broadening and tailing. Solution: - Use tubing with the smallest appropriate internal diameter and keep lengths to a minimum. - Ensure all fittings are properly tightened.

Q3: I am observing peak fronting for this compound. What should I investigate?

Peak fronting is less common than tailing but can significantly impact quantification.

Potential Causes & Troubleshooting Steps:

Potential CauseRecommended Action
Sample Overload (Concentration) A highly concentrated sample can lead to fronting. Solution: - Dilute the sample.
Poor Sample Solubility If the sample solvent is significantly stronger than the mobile phase, the analyte may not partition correctly onto the column, leading to a distorted peak. Hydroxy Torsemide is sparingly soluble in aqueous solutions. Solution: - Dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase. - Reduce the injection volume.
Column Collapse A void at the head of the column can cause peak distortion. Solution: - Reverse flush the column (if recommended by the manufacturer). - Replace the column if the void is significant.

Q4: Why am I seeing split peaks for this compound?

Split peaks can be particularly problematic and may indicate more than one issue.

Potential Causes & Troubleshooting Steps:

Potential CauseRecommended Action
Chromatographic Isotope Effect A common phenomenon with deuterated standards is a slight retention time difference between the deuterated and non-deuterated (or partially deuterated) analogs. This "deuterium isotope effect" can result in peak splitting if the separation is not complete. Deuterated compounds often elute slightly earlier in reversed-phase chromatography. Solution: - Optimize the mobile phase gradient to improve the separation of the isotopic peaks. A shallower gradient may be necessary. - Ensure the isotopic purity of the this compound standard is high.
Contamination at Column Inlet A partially blocked frit or contamination at the head of the column can cause the sample band to split as it enters the column. Solution: - Reverse flush the column. - If the problem persists, replace the column inlet frit or the entire column.
Injection Solvent Incompatibility Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion and splitting. Solution: - Prepare the sample in the initial mobile phase or a weaker solvent.
Co-elution with an Impurity An impurity in the sample or from the system may be co-eluting with the analyte. Solution: - Analyze a blank injection to check for system peaks. - Modify the mobile phase composition or gradient to improve separation.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak shape for this compound.

TroubleshootingWorkflow cluster_0 Start: Poor Peak Shape Observed cluster_1 Initial Checks cluster_2 Problem Isolation cluster_3 Tailing Solutions cluster_4 Fronting Solutions cluster_5 Split Peak Solutions cluster_6 Resolution Start Identify Peak Shape Issue CheckMethod Review Method Parameters (Mobile Phase, Gradient, etc.) Start->CheckMethod CheckStandard Verify Standard Integrity (Purity, Dilution) Start->CheckStandard IsolateTailing Peak Tailing? CheckMethod->IsolateTailing CheckStandard->IsolateTailing IsolateFronting Peak Fronting? IsolateTailing->IsolateFronting No AdjustpH Adjust Mobile Phase pH (away from pKa 4.0 & 5.7) IsolateTailing->AdjustpH Yes IsolateSplit Split Peak? IsolateFronting->IsolateSplit No DiluteSample Dilute Sample IsolateFronting->DiluteSample Yes OptimizeGradient Optimize Gradient for Isotope Separation IsolateSplit->OptimizeGradient Yes GoodPeak Acceptable Peak Shape IsolateSplit->GoodPeak No ChangeColumn Use End-capped Column AdjustpH->ChangeColumn ReduceLoad_T Reduce Injection Volume ChangeColumn->ReduceLoad_T ReduceLoad_T->GoodPeak MatchSolvent Match Sample Solvent to Mobile Phase DiluteSample->MatchSolvent MatchSolvent->GoodPeak CheckColumnInlet Check/Clean Column Inlet OptimizeGradient->CheckColumnInlet CheckColumnInlet->GoodPeak

Caption: Troubleshooting workflow for poor chromatographic peak shape of this compound.

Experimental Protocols

Method Development Considerations for this compound:

Based on established methods for Torsemide and its metabolites, a good starting point for an LC-MS/MS method would be:

  • Column: A high-quality, end-capped C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.

  • Gradient: A shallow gradient starting with a low percentage of organic phase (e.g., 5-10% B) and ramping up to elute the analyte.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30 - 40 °C.

  • Injection Volume: 1 - 5 µL.

  • Sample Diluent: Initial mobile phase conditions or a weaker solvent.

Physicochemical Data for Hydroxy Torsemide:

PropertyValue
Molecular Formula C₁₆H₂₀N₄O₄S
Molecular Weight 364.4 g/mol
Strongest Acidic pKa 5.71
Strongest Basic pKa 4.01
Solubility Sparingly soluble in aqueous solutions. Soluble in DMSO.

References

Identifying and mitigating matrix effects in Hydroxy Torsemide-d7 bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bioanalysis of Hydroxy Torsemide-d7. The information is designed to help identify and mitigate matrix effects, ensuring accurate and reliable quantification in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the bioanalysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Hydroxy Torsemide, due to co-eluting compounds from the sample matrix (e.g., plasma, urine). This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis by LC-MS/MS. Biological matrices contain numerous endogenous components like phospholipids, salts, and proteins that can interfere with the ionization process in the mass spectrometer's source, compromising the reliability of the bioanalytical method.

Q2: Why is a deuterated internal standard like this compound used in the bioanalysis?

A2: A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard for mitigating matrix effects.[1] Because the SIL internal standard is chemically and structurally almost identical to the analyte (Hydroxy Torsemide), it co-elutes during chromatography and experiences nearly the same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by the matrix effect is normalized, leading to significantly improved accuracy and precision. The mass difference due to deuterium labeling allows the mass spectrometer to distinguish between the analyte and the internal standard.

Q3: What are the primary causes of matrix effects in LC-MS/MS bioanalysis?

A3: Matrix effects are primarily caused by competition between the analyte and co-eluting matrix components for ionization in the mass spectrometer's ion source. Key contributing factors include:

  • Competition for Charge: Endogenous compounds in the sample matrix can compete with the analyte for available protons or charge, reducing the analyte's ionization efficiency.[2]

  • Alteration of Droplet Formation and Evaporation: High concentrations of non-volatile matrix components can change the surface tension and viscosity of the electrospray ionization (ESI) droplets. This can hinder solvent evaporation and suppress the release of gas-phase analyte ions.[2]

  • Analyte Neutralization: Matrix components can deprotonate and neutralize the analyte ions that have already formed in the liquid phase.[2]

Q4: What are the common strategies to identify and quantify matrix effects?

A4: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of the analyte is infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any dip or rise in the baseline signal of the analyte indicates ion suppression or enhancement, respectively, at specific retention times.

  • Post-Extraction Spike Method: This is a quantitative method. The response of the analyte in a neat solution is compared to the response of the analyte spiked into a blank matrix extract after the extraction process. The matrix factor (MF) is calculated, where MF < 1 indicates ion suppression and MF > 1 indicates ion enhancement.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in analyte response across different lots of matrix Lot-to-lot differences in matrix composition leading to variable matrix effects.Evaluate matrix effect across at least six different lots of the biological matrix. If variability is high, optimize the sample cleanup procedure to remove more interfering components.
Significant ion suppression observed for both Hydroxy Torsemide and this compound High concentration of co-eluting phospholipids or other endogenous components.Improve sample preparation: Switch from protein precipitation (PPT) to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for more effective removal of interfering substances.[3] Optimize the chromatographic method to achieve better separation of the analyte from the matrix components.
Poor peak shape for Hydroxy Torsemide Sub-optimal chromatographic conditions or interaction with active sites on the column.Adjust the mobile phase pH or organic solvent composition. Consider using a different column chemistry (e.g., a column with end-capping).
Inconsistent internal standard (this compound) response Degradation of the internal standard, inconsistent sample preparation, or interference from the matrix.Verify the stability of the internal standard in the matrix and during storage. Ensure precise and consistent execution of the sample preparation protocol. Check for any co-eluting peaks at the mass transition of the internal standard in blank matrix samples.
Analyte and internal standard do not co-elute perfectly Isotopic effects of deuterium labeling can sometimes cause a slight shift in retention time on certain columns.While minor shifts are often tolerated, significant separation can compromise the correction for matrix effects. Consider using a column with slightly lower resolution to ensure complete co-elution. Alternatively, ensure that the region of ion suppression is broad enough to affect both the analyte and internal standard similarly despite the slight separation.

Quantitative Data Summary

The following tables summarize typical parameters for the bioanalysis of Torsemide, the parent drug of Hydroxy Torsemide. These can be used as a starting point for method development for this compound.

Table 1: Example LC-MS/MS Parameters for Torsemide Analysis

ParameterSetting
LC Column Gl Sciences Inertsil ODS-3 (100 mm × 2.1 mm, 5.0 µm)
Mobile Phase Methanol: 10 mM Ammonium Formate (60:40, v/v)
Flow Rate 0.2 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative
Mass Transition (Torsemide) m/z 347.00 → [fragment ions]
Mass Transition (Hydroxy Torsemide) m/z 363.00 → [fragment ions] (Predicted)
Mass Transition (this compound) m/z 370.00 → [fragment ions] (Predicted)

Note: Mass transitions for Hydroxy Torsemide and its d7-labeled internal standard are predicted based on the structure of Torsemide and its hydroxylated metabolites. These would need to be optimized experimentally.

Table 2: Method Validation Data for Torsemide Bioanalysis

ParameterResultReference
Linearity Range 1 - 2500 ng/mL
Correlation Coefficient (r) > 0.998
Accuracy 94.05% - 103.86%
Precision (%CV) < 8.37%
Extraction Recovery (LLE) 84.20% - 86.47%
Lower Limit of Quantification (LLOQ) 1 ng/mL

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is adapted from a method for Torsemide and is a good starting point for Hydroxy Torsemide.

  • Pipette 200 µL of plasma sample into a clean centrifuge tube.

  • Add 20 µL of this compound internal standard working solution.

  • Vortex for 30 seconds.

  • Add 2.0 mL of ethyl acetate.

  • Vortex for 3 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Quantitative Evaluation of Matrix Effect (Post-Extraction Spike Method)
  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike Hydroxy Torsemide and this compound into the reconstitution solvent at low, medium, and high concentrations.

    • Set B (Post-Spiked Matrix): Extract blank plasma using the LLE protocol. Spike Hydroxy Torsemide and this compound into the final reconstituted extract at the same concentrations as Set A.

    • Set C (Blank Matrix): Extract blank plasma without adding the analyte or internal standard.

  • Analyze all samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area in Set B - Peak Area in Set C) / Peak Area in Set A

    • An MF value close to 1 indicates minimal matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Calculate the IS-Normalized Matrix Factor:

    • IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

    • A value close to 1 indicates that the internal standard effectively compensates for the matrix effect.

Visualizations

experimental_workflow cluster_prep Sample Preparation (LLE) cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (200 µL) add_is Add this compound IS plasma->add_is vortex1 Vortex add_is->vortex1 add_ea Add Ethyl Acetate (2.0 mL) vortex1->add_ea vortex2 Vortex add_ea->vortex2 centrifuge Centrifuge vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Quantification (Analyte/IS Ratio) detect->quantify

Caption: Liquid-Liquid Extraction (LLE) workflow for this compound bioanalysis.

matrix_effect_logic cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Assessment start Matrix Effect Evaluation post_column Post-Column Infusion start->post_column Qualitative post_spike Post-Extraction Spike start->post_spike Quantitative inject_blank Inject Blank Matrix Extract post_column->inject_blank observe Observe Signal for Suppression/Enhancement inject_blank->observe decision Matrix Effect Acceptable? observe->decision calc_mf Calculate Matrix Factor (MF) post_spike->calc_mf calc_is_mf Calculate IS-Normalized MF calc_mf->calc_is_mf calc_is_mf->decision proceed Proceed with Validation decision->proceed Yes mitigate Mitigate Matrix Effects (Optimize Sample Prep/Chromatography) decision->mitigate No mitigate->start Re-evaluate

Caption: Decision workflow for identifying and mitigating matrix effects.

References

Common sources of contamination in Hydroxy Torsemide-d7 analytical workflow

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the analytical workflow of Hydroxy Torsemide-d7. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common contamination issues encountered during experimental analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the LC-MS/MS analysis of this compound, focusing on potential sources of contamination.

Q1: I am observing extraneous peaks (ghost peaks) in my chromatograms, even in blank injections. What are the likely sources of this contamination?

A1: Ghost peaks are a common issue in LC-MS analysis and typically originate from contamination within the analytical system or from the reagents and consumables used. The primary suspects include:

  • Mobile Phase Contamination: Even high-purity solvents can contain trace impurities that accumulate on the column and elute as distinct peaks, especially during gradient elution.[1] Water is a frequent culprit, as it can become contaminated with microorganisms or leachables from storage containers.

  • System Contamination: Carryover from previous injections is a major contributor.[1] Contaminants can adhere to the injector, tubing, seals, and the column itself. Pump seals and other plastic components within the HPLC system can also degrade and leach contaminants.

  • Sample Preparation: Contamination can be introduced during sample handling. Common sources include glassware that has not been properly cleaned, pipette tips, and plastic vials or caps.[1][2]

  • Leachables from Consumables: Plasticizers, such as phthalates, are ubiquitous and can leach from a variety of plastic materials, including solvent bottles, tubing, and vial caps.[3] These compounds are often observed as background ions or distinct peaks in the chromatogram.

Troubleshooting Steps:

  • Isolate the Source:

    • Run a Blank Gradient: Perform a gradient run without an injection to see if the ghost peaks are still present. This helps to determine if the contamination is from the mobile phase or the LC system itself.

    • Inject Pure Solvent: Inject the solvent used for sample dissolution to check for contamination from the solvent or the vial.

    • Systematic Component Check: If the source is still unclear, systematically bypass components (e.g., remove the column) to pinpoint the contaminated part of the system.

  • Mitigation Strategies:

    • Use High-Purity Solvents: Always use LC-MS grade solvents and freshly prepared mobile phases.

    • Proper Solvent Handling: Store solvents in clean glass reservoirs and avoid using plastic containers for aqueous solutions.

    • Thorough Cleaning Protocols: Implement regular and thorough cleaning of the LC system, including the injector, tubing, and ion source.

    • Minimize Plastic Use: Where possible, use glassware instead of plastic for sample preparation and storage. If plastic is necessary, use polypropylene or polyethylene, which have lower leachables compared to other plastics.

Q2: My this compound internal standard response is inconsistent or declining over a run sequence. Could this be due to contamination?

A2: Yes, inconsistent or declining internal standard (IS) signal can be a sign of contamination, although other factors can also be at play. Here’s how contamination can affect the IS response:

  • Ion Suppression: Co-eluting contaminants from the sample matrix or the system can suppress the ionization of this compound in the mass spectrometer's ion source, leading to a lower signal.

  • Adsorption: The active sites on a contaminated column or system components can adsorb the IS, leading to peak tailing and a decrease in the peak area over time.

  • Degradation: Contaminants in the mobile phase or sample matrix could potentially contribute to the degradation of the analyte on-column or in the ion source.

Troubleshooting Steps:

  • Evaluate Matrix Effects: Prepare samples in a clean, well-characterized matrix to assess the degree of ion suppression or enhancement.

  • Check for Carryover: Inject a blank sample immediately after a high-concentration sample to see if there is any carryover that could be affecting subsequent injections.

  • Inspect the Column: A contaminated or old column can lead to poor peak shape and signal loss. Flushing the column or replacing it may be necessary.

  • Clean the Ion Source: A dirty ion source is a common cause of signal suppression and instability. Regular cleaning is essential for maintaining sensitivity.

Q3: I am observing a chromatographic separation between Hydroxy Torsemide and its deuterated internal standard (this compound). What could be the cause?

A3: A slight chromatographic shift between an analyte and its deuterated internal standard can sometimes occur due to the "isotope effect." The C-D bond is slightly stronger and shorter than the C-H bond, which can lead to subtle differences in retention time, especially in reversed-phase chromatography. However, significant separation is often indicative of other issues:

  • Column Overloading: Injecting too much sample can lead to peak distortion and apparent separation.

  • Mobile Phase pH: The pH of the mobile phase can influence the ionization state of the analyte and its deuterated analog, potentially affecting their interaction with the stationary phase differently.

  • Column Temperature: Inconsistent column temperature can lead to shifts in retention time.

Troubleshooting Steps:

  • Optimize Chromatographic Conditions:

    • Mobile Phase: Adjust the mobile phase composition or gradient to minimize the separation.

    • Column: Try a different column with a different stationary phase chemistry.

  • Reduce Injection Volume: Dilute the sample to avoid overloading the column.

  • Ensure Stable Conditions: Maintain a consistent mobile phase pH and column temperature throughout the analytical run.

Q4: Can deuterium exchange in this compound be a source of analytical error?

A4: Yes, hydrogen-deuterium (H/D) exchange can be a source of analytical variability if the deuterium labels are on labile positions (e.g., on -OH, -NH, or -SH groups). This can lead to a decrease in the signal of the deuterated standard and an increase in the signal of the unlabeled analyte, resulting in inaccurate quantification.

Troubleshooting and Prevention:

  • Review the Certificate of Analysis: Confirm the location of the deuterium labels on the this compound molecule. Ideally, the labels should be on stable positions, such as carbon atoms not prone to enolization.

  • Control pH: Avoid highly acidic or basic conditions in the mobile phase and sample solutions, as these can catalyze H/D exchange.

  • Optimize MS Source Conditions: High temperatures in the ion source can sometimes promote H/D exchange. Optimize source parameters to use the lowest temperature that provides adequate sensitivity.

  • Use D₂O in Mobile Phase: For mechanistic studies or to confirm H/D exchange, D₂O can be used as a component of the mobile phase to observe the exchange process.

Experimental Protocols

Protocol 1: General LC-MS System Cleaning Procedure

This protocol is a general guideline for cleaning a contaminated LC-MS system. Always refer to the manufacturer's recommendations for your specific instrument.

  • System Flush (without column):

    • Disconnect the column and connect the injector directly to the detector with a union.

    • Flush the system sequentially with the following solvents at a low flow rate (e.g., 0.2-0.5 mL/min) for at least 30 minutes each:

      • LC-MS grade water

      • Isopropanol (IPA)

      • Methanol

      • Acetonitrile

      • Re-equilibrate with your initial mobile phase conditions.

  • Injector and Needle Wash:

    • Clean the needle wash port and replace the wash solvents. A common wash solution is a mixture of water, methanol, and isopropanol.

    • Inspect and, if necessary, replace the injector rotor seal, as it is a common site for contamination buildup.

  • Ion Source Cleaning:

    • Follow the manufacturer's instructions for cleaning the ion source. This typically involves disassembling the source and cleaning the components (e.g., capillary, skimmer, lenses) with appropriate solvents (e.g., methanol, acetonitrile, or a mild detergent solution followed by thorough rinsing with water and organic solvent).

Protocol 2: Sample Preparation to Minimize Plasticizer Contamination

Plasticizers are a pervasive source of contamination. This protocol provides steps to minimize their introduction during sample preparation.

  • Use Glassware: Whenever possible, use glassware (e.g., volumetric flasks, vials, pipettes) that has been thoroughly cleaned.

  • Glassware Cleaning:

    • Rinse glassware with a high-purity organic solvent (e.g., methanol or acetone).

    • If necessary, sonicate the glassware in a detergent solution, followed by extensive rinsing with deionized water and then a final rinse with a high-purity organic solvent.

  • Avoid Plastic Consumables:

    • If plastic vials are unavoidable, use those made of polypropylene (PP).

    • Use vial caps with PTFE/silicone septa.

  • Solvent and Reagent Purity:

    • Use the highest grade of solvents available (LC-MS or equivalent).

    • Prepare fresh reagents and mobile phases daily.

  • Laboratory Environment:

    • Maintain a clean laboratory environment to minimize airborne contaminants.

    • Wear nitrile gloves, as vinyl gloves can be a source of phthalate contamination.

Data Presentation

Table 1: Common Contaminants in LC-MS Analysis and their Potential Sources

Contaminant ClassCommon ExamplesPrimary Sources
Plasticizers Phthalates (e.g., DEHP, DBP), AdipatesPlastic containers, tubing, vial caps, gloves, lab environment
Slip Agents Erucamide, OleamidePolypropylene labware (e.g., pipette tips, vials)
Antioxidants Butylated hydroxytoluene (BHT)Plastics, solvents
Detergents Polyethylene glycols (PEGs), Triton X-100Incomplete rinsing of glassware
Matrix Components Phospholipids, proteins, saltsBiological samples (e.g., plasma, urine)

Visualizations

contamination_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS Analysis cluster_contamination_sources Potential Contamination Points sp_start Biological Sample (Plasma/Urine) sp_extraction Extraction (LLE/SPE) sp_start->sp_extraction sp_evaporation Evaporation & Reconstitution sp_extraction->sp_evaporation sp_vial Transfer to Autosampler Vial sp_evaporation->sp_vial lc_injection Injection sp_vial->lc_injection lc_separation Chromatographic Separation lc_injection->lc_separation ms_detection Mass Spectrometric Detection lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis cs_solvents Solvents/Reagents cs_solvents->sp_extraction cs_solvents->sp_evaporation cs_glassware Glassware cs_glassware->sp_extraction cs_plasticware Plasticware (Vials, Tips) cs_plasticware->sp_vial cs_system LC-MS System (Tubing, Seals, Column) cs_system->lc_separation cs_environment Lab Environment cs_environment->sp_start

Caption: Potential contamination points in the this compound analytical workflow.

troubleshooting_tree cluster_isolation Problem Isolation cluster_source_id Source Identification & Action start Unexplained Peaks or Signal Instability Observed q_blank Run Blank Gradient (No Injection)? start->q_blank r_blank_peaks Peaks Present q_blank->r_blank_peaks Yes r_blank_no_peaks No Peaks q_blank->r_blank_no_peaks No src_mobile_phase Contamination in Mobile Phase or System r_blank_peaks->src_mobile_phase q_solvent_inj Inject Pure Solvent? r_blank_no_peaks->q_solvent_inj r_solvent_peaks Peaks Present q_solvent_inj->r_solvent_peaks Yes r_solvent_no_peaks No Peaks q_solvent_inj->r_solvent_no_peaks No src_solvent_vial Contamination in Solvent or Vial r_solvent_peaks->src_solvent_vial src_carryover Sample Carryover r_solvent_no_peaks->src_carryover act_clean_system Action: Clean System, Prepare Fresh Mobile Phase src_mobile_phase->act_clean_system act_change_solvent_vial Action: Use New Solvent/Vial src_solvent_vial->act_change_solvent_vial act_clean_injector Action: Clean Injector, Optimize Wash Method src_carryover->act_clean_injector

Caption: A troubleshooting decision tree for identifying contamination sources.

References

Addressing and correcting for variability in Hydroxy Torsemide-d7 internal standard response

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in the internal standard (IS) response of Hydroxy Torsemide-d7. This resource is intended for researchers, scientists, and drug development professionals utilizing this internal standard in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is an internal standard and why is this compound used for the analysis of Hydroxy Torsemide?

An internal standard (IS) is a compound with a known concentration that is added to all samples (calibrators, quality controls, and unknowns) before sample processing.[1][2][3] Its purpose is to compensate for variability that may occur during sample preparation, injection, and analysis.[1][2] By normalizing the analyte's response to the IS response, the precision and accuracy of the quantitative results are significantly improved.

This compound is a stable isotope-labeled (SIL) internal standard for Hydroxy Torsemide. SIL internal standards are considered the gold standard in bioanalysis because they have nearly identical chemical and physical properties to the analyte. This ensures that they behave similarly during extraction, chromatography, and ionization, providing the most accurate correction for experimental variability.

Q2: What are the common causes of variability in the this compound internal standard response?

Variability in the internal standard response can arise from several factors throughout the analytical workflow. The most common causes can be categorized as:

  • Sample Preparation Issues: Inconsistent extraction recovery, pipetting errors during the addition of the IS, or incomplete mixing can lead to significant variability.

  • Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the ionization of the internal standard in the mass spectrometer, leading to ion suppression or enhancement. This effect can vary between different samples and lots of matrix.

  • Instrument-Related Issues: Fluctuations in instrument performance, such as inconsistent injection volumes, detector drift, or issues with the autosampler, can contribute to IS variability. A partial blockage of the autosampler needle has been identified as a potential cause of random drops in IS response.

  • Internal Standard Stability: Degradation of the this compound internal standard in the sample or stock solution can lead to a decreased response.

Q3: How can I troubleshoot unexpected variability in my this compound response?

A systematic approach is crucial for identifying the root cause of internal standard variability. The following workflow can guide your troubleshooting efforts:

G cluster_0 Troubleshooting Workflow for IS Variability A Observe IS Variability (<50% or >150% of mean) B Review Sample Preparation - Check pipetting and dilutions - Ensure thorough mixing - Verify IS concentration A->B Step 1 C Investigate Matrix Effects - Re-inject affected samples - Analyze different matrix lots - Perform post-column infusion A->C Step 2 D Assess Instrument Performance - Check injection volume precision - Inspect autosampler needle - Monitor system suitability A->D Step 3 E Evaluate IS Stability - Prepare fresh IS stock solution - Assess stability in matrix A->E Step 4 F Implement Corrective Actions - Optimize sample preparation - Modify chromatographic conditions - Employ matrix-matched calibration B->F C->F D->F E->F G Re-analyze Samples F->G

Caption: A systematic workflow for troubleshooting internal standard variability.

Q4: What are acceptable limits for internal standard response variability?

Regulatory agencies like the FDA recommend monitoring the internal standard response. While there are no universally mandated acceptance criteria, a common practice in many laboratories is to investigate samples where the IS response is less than 50% or greater than 150% of the mean IS response of the calibration standards and quality controls in the same analytical run. It is important to establish and follow a standard operating procedure (SOP) for identifying and handling samples with unacceptable IS responses.

Troubleshooting Guides

Guide 1: Addressing Variability Due to Sample Preparation

Inconsistent sample preparation is a frequent source of internal standard variability. This guide provides steps to identify and mitigate these issues.

Potential Cause Troubleshooting Step Expected Outcome
Pipetting Error Re-prepare a subset of affected samples, paying close attention to pipetting technique. Use a calibrated pipette.Consistent IS response in the re-prepared samples.
Incomplete Mixing Vortex samples thoroughly after the addition of the internal standard and during extraction steps.Reduced variability in IS response across the batch.
Incorrect IS Concentration Prepare a fresh stock solution of this compound and re-prepare standards and QCs.IS response returns to the expected range.
Inconsistent Extraction Recovery Optimize the extraction procedure. Test different extraction solvents or consider solid-phase extraction (SPE) for cleaner extracts.Improved consistency of IS response and potentially reduced matrix effects.
Guide 2: Correcting for Matrix Effects

Matrix effects, such as ion suppression or enhancement, can significantly impact the this compound response. These effects occur when co-eluting matrix components interfere with the ionization of the analyte and internal standard.

Corrective Action Description Benefit
Chromatographic Optimization Modify the LC gradient to better separate this compound from interfering matrix components.Reduces ion suppression/enhancement by minimizing co-elution.
Matrix-Matched Calibration Prepare calibration standards and quality controls in the same biological matrix as the study samples.Compensates for consistent matrix effects across all samples.
Standard Addition Add known amounts of the analyte to the sample and determine the concentration by extrapolation.Corrects for sample-specific matrix effects.

Experimental Protocols

Protocol 1: Standard Addition Method

The standard addition method is a powerful technique to correct for proportional matrix effects.

G cluster_0 Standard Addition Protocol A Prepare Sample Aliquots B Spike Aliquots with Increasing Concentrations of Analyte A->B C Add Constant Concentration of this compound IS B->C D Analyze Samples (LC-MS/MS) C->D E Plot Analyte/IS Response Ratio vs. Added Analyte Concentration D->E F Extrapolate to Zero Response to Determine Unknown Concentration E->F

Caption: Workflow for the standard addition method.

Methodology:

  • Divide the unknown sample into at least four equal aliquots.

  • Leave one aliquot unspiked. To the remaining aliquots, add known and increasing amounts of a standard Hydroxy Torsemide solution.

  • Add a constant, known amount of this compound internal standard to all aliquots.

  • Process and analyze all samples using the established LC-MS/MS method.

  • Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the added analyte.

  • Perform a linear regression on the data points. The absolute value of the x-intercept represents the concentration of the analyte in the original, unspiked sample.

Protocol 2: Matrix-Matched Calibration

This method helps to mitigate consistent matrix effects by preparing the calibration curve in a matrix that is identical to the study samples.

Methodology:

  • Obtain a pool of blank biological matrix (e.g., plasma, urine) that is free of the analyte.

  • Prepare a series of calibration standards by spiking the blank matrix with known concentrations of Hydroxy Torsemide.

  • Add a constant, known amount of this compound internal standard to each calibration standard.

  • Process and analyze the matrix-matched calibration standards alongside the unknown samples.

  • Construct a calibration curve by plotting the analyte/IS peak area ratio versus the nominal concentration of the standards.

  • Determine the concentration of the analyte in the unknown samples from this calibration curve.

Torsemide Metabolism

Understanding the metabolic pathway of Torsemide can provide context for the analysis of its metabolite, Hydroxy Torsemide. Torsemide is primarily metabolized in the liver by the cytochrome P450 enzyme system, specifically CYP2C9, to form Hydroxy Torsemide.

G cluster_0 Torsemide Metabolism Pathway Torsemide Torsemide CYP2C9 CYP2C9 Torsemide->CYP2C9 HydroxyTorsemide Hydroxy Torsemide (M1 and M3 - Active) CYP2C9->HydroxyTorsemide Hydroxylation CarboxyTorsemide Carboxy Torsemide (M5 - Inactive) HydroxyTorsemide->CarboxyTorsemide Oxidation

References

Best practices for preventing the degradation of Hydroxy Torsemide-d7 during sample handling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides best practices, troubleshooting advice, and frequently asked questions regarding the handling and storage of Hydroxy Torsemide-d7 to ensure sample integrity and prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is the deuterium-labeled version of Hydroxy Torsemide, a metabolite of the diuretic drug Torsemide.[1][2] Deuterated compounds, where hydrogen atoms are replaced by their stable heavy isotope deuterium, are primarily used as internal standards in quantitative bioanalysis by mass spectrometry (MS).[3][4] Their key advantages include:

  • Co-elution with the Analyte: They behave almost identically to the non-labeled analyte during chromatographic separation.[5]

  • Mass Differentiation: They are easily distinguished from the analyte by the mass spectrometer.

  • Correction for Variability: They help correct for variations in sample preparation, injection volume, and matrix effects (ion suppression or enhancement), leading to more accurate and precise quantification.

Q2: What are the main factors that can cause the degradation of this compound?

While specific degradation data for this compound is limited, the stability of its parent compound, Torsemide, provides critical insights. Torsemide is known to be unstable in solution under several conditions:

  • Hydrolysis: The sulfonylurea moiety is vulnerable to hydrolysis under acidic, neutral, and alkaline conditions, especially when combined with elevated temperatures. This is a primary degradation pathway.

  • Thermal Stress: Increased temperature accelerates the rate of hydrolysis and other degradation reactions in solution. The solid form is comparatively more stable.

  • Oxidation: While more resistant to oxidation than hydrolysis, degradation can occur under extreme oxidative stress.

  • Moisture: Like many deuterated compounds, this compound can be hygroscopic. Absorbed moisture can compromise the stability of the solid compound and the accuracy of solution concentrations.

Based on studies of the parent compound, Torsemide is not significantly affected by photolytic (light) stress.

Q3: What are the recommended storage conditions for this compound?

Proper storage is critical to maintain the integrity of the standard. Different conditions apply to the solid form versus solutions.

Form Temperature Atmosphere Light Condition Notes
Solid Compound -20°C (Recommended)Store in a desiccator under a dry, inert atmosphere (e.g., Argon or Nitrogen).Protect from light by using amber vials or storing in the dark.Minimizes moisture absorption and thermal degradation.
Stock Solutions -20°C or -80°CUse tightly sealed vials with PTFE-lined caps.Protect from light by using amber vials.Prepare in a high-quality, anhydrous solvent. Avoid repeated freeze-thaw cycles.
Working Solutions 2-8°CTightly sealed vials.Protect from light.For short-term use (e.g., during a sample run). Prepare fresh from stock solution as needed.

Q4: How can I prevent H-D exchange for this deuterated standard?

Hydrogen-Deuterium (H-D) exchange occurs when deuterium atoms on the molecule are replaced by protons from the surrounding environment. To prevent this:

  • Use Anhydrous Solvents: When preparing solutions, always use high-purity, anhydrous solvents.

  • Avoid Protic Solvents: Avoid exposure to protic solvents like water or methanol, unless they are deuterated.

  • Dry Glassware: Ensure all glassware is thoroughly dried before use, for example, by oven-drying at 150°C for several hours and cooling in a desiccator.

  • Inert Atmosphere: Handle the solid compound and prepare solutions under a dry, inert atmosphere (e.g., a glove box or nitrogen blanket) to minimize exposure to atmospheric moisture.

Troubleshooting Guide

Problem 1: I am observing a decreasing analyte signal in my QC samples over the course of an analytical run.

  • Possible Cause: This often indicates short-term instability of the analyte in the autosampler. This compound, like its parent compound, can be susceptible to hydrolysis, which may be accelerated by the temperature of the autosampler tray.

  • Solution:

    • Cool the Autosampler: Set the autosampler temperature to a lower value (e.g., 4-10°C) to slow down potential degradation.

    • Limit Sample Residence Time: Inject samples as soon as possible after they are placed in the autosampler. For long runs, consider preparing sample sets in smaller batches.

    • Check Sample pH: The stability of Torsemide is pH-dependent. Ensure the final pH of your prepared sample is compatible with the analyte's stability profile. A study on a compounded Torsemide suspension found it was stable when buffered to a pH of 8.3.

Problem 2: My chromatogram shows several unexpected peaks that are not present in a freshly prepared standard.

  • Possible Cause: These peaks are likely degradation products. Forced degradation studies on Torsemide show that hydrolysis is a major pathway, leading to the formation of related impurities.

  • Solution:

    • Confirm Degradation: Re-prepare a fresh standard and compare its chromatogram to the older sample to confirm the new peaks are from degradation.

    • Investigate Storage: Review the storage conditions of the solution. Was it stored at the correct temperature? Was the vial properly sealed? Was it exposed to light for a prolonged period?

    • Use Mass Spectrometry to Identify: If using LC-MS, analyze the mass-to-charge ratio (m/z) of the unknown peaks. The primary hydrolytic degradation product of Torsemide (R2) has a molecular weight corresponding to the loss of the isopropyl-urea group. You can look for a corresponding mass for the deuterated analog.

Problem 3: I am seeing high variability (%RSD) between my sample replicates.

  • Possible Cause: While this can have many causes, inconsistent sample handling can lead to variable degradation between replicates. It can also be caused by moisture absorption if the solid standard is not handled properly.

  • Solution:

    • Standardize Workflow: Ensure every step of the sample preparation process is consistent, from the time taken to uncap the standard vial to the vortexing time. The goal is to expose each sample to the same conditions for the same duration.

    • Proper Handling of Solid: When weighing the solid standard, do so in a controlled environment with low humidity. Do not leave the container open to the atmosphere for longer than necessary.

    • Ensure Homogeneity: Ensure stock and working solutions are completely homogenous before aliquoting. Vortex solutions thoroughly after preparation and before each use.

Visualization of Workflows and Degradation

To minimize degradation, a strict and consistent sample handling workflow is essential.

G Diagram 1: Recommended Sample Handling Workflow cluster_prep Preparation cluster_storage Storage & Use cluster_analysis Analysis p1 Equilibrate solid standard to room temperature in a desiccator p2 Weigh solid under inert atmosphere (e.g., N2) p1->p2 p3 Dissolve in anhydrous DMSO or suitable anhydrous solvent p2->p3 p4 Vortex to ensure complete dissolution p3->p4 s1 Store stock solution at -20°C or -80°C in amber vials p4->s1 s2 Prepare working solutions fresh for each batch s1->s2 s3 Use volumetric flasks and syringes dried thoroughly s2->s3 a1 Place samples in a cooled autosampler (4-10°C) s3->a1 a2 Minimize time between preparation and injection a1->a2 a3 Analyze data promptly a2->a3

Caption: Diagram 1: Recommended Sample Handling Workflow

The degradation of this compound is expected to follow pathways similar to its parent compound, Torsemide.

G Diagram 2: Potential Degradation Pathways of Torsemide parent Torsemide hydrolysis_product Hydrolysis Product (R2) (Sulfonamide derivative) parent->hydrolysis_product Hydrolysis (Acid, Base, Neutral + Heat) oxidation_product1 Torsemide N-oxide parent->oxidation_product1 Extreme Oxidation oxidation_product2 Hydrolysis Product (R2) N-oxide hydrolysis_product->oxidation_product2 Extreme Oxidation

Caption: Diagram 2: Potential Degradation Pathways of Torsemide

Data and Protocols
Summary of Torsemide Stability Under Forced Degradation

The following table summarizes findings from a forced degradation study on the parent compound, Torsemide, which indicates its primary vulnerabilities.

Stress Condition Conditions Applied Observation Primary Degradation Product
Acid Hydrolysis 1.0 M HCl at 70°C for 24hSignificant degradation (~18.7%)Hydrolysis Product (R2)
Base Hydrolysis 0.1 M NaOH at 70°CDegradation observedHydrolysis Product (R2)
Neutral Hydrolysis Water at 70°CDegradation observedHydrolysis Product (R2)
Oxidation 30% H₂O₂ at room temp.Minor degradationTorsemide N-oxide and R2 N-oxide
Thermal (Solution) 70°CDegradation observedHydrolysis Product (R2)
Thermal (Solid) Dry HeatRelatively stableNot significant
Photolysis UV LightNo degradation observedNot applicable
Experimental Protocol: Short-Term Solution Stability Assessment

This protocol outlines a basic experiment to assess the stability of a this compound working solution in an autosampler over 24 hours.

1. Objective: To determine the short-term stability of this compound in the analytical solvent matrix when kept in an autosampler at a specific temperature (e.g., 10°C).

2. Materials:

  • This compound certified reference material

  • Anhydrous, HPLC-grade solvent (e.g., Acetonitrile, Methanol)

  • HPLC-grade water and appropriate buffers/additives (e.g., Ammonium Acetate)

  • Calibrated analytical balance

  • Class A volumetric flasks and pipettes

  • Autosampler vials with PTFE-lined septa

  • Validated LC-MS/MS system

3. Procedure:

  • Prepare Stock Solution: Accurately weigh ~1 mg of this compound and dissolve it in a suitable anhydrous solvent (e.g., DMSO) to create a 1 mg/mL stock solution in a Class A volumetric flask.

  • Prepare Working Solution: Dilute the stock solution with your mobile phase or a compatible solvent to a final concentration typical for your assay (e.g., 100 ng/mL). Prepare enough volume for all time points (e.g., 5 mL).

  • Prepare T=0 Samples: Aliquot the working solution into three separate autosampler vials. These will be your T=0 (initial time point) samples. Inject them immediately onto the LC-MS/MS system and record the peak area.

  • Store Remaining Solution: Place the flask containing the remaining working solution in the autosampler, maintained at the desired temperature (e.g., 10°C).

  • Analyze at Time Points: At specified intervals (e.g., T=4h, 8h, 12h, 24h), aliquot the solution from the flask into three new autosampler vials and inject them.

  • Data Analysis:

    • Calculate the mean peak area for the three replicates at each time point.

    • Compare the mean peak area at each subsequent time point to the mean peak area at T=0.

    • Calculate the percent recovery at each time point: (% Recovery) = (Mean Area at Tx / Mean Area at T0) * 100

    • The compound is considered stable if the recovery is within an acceptable range (e.g., 90-110% or 85-115%, depending on assay requirements).

References

Validation & Comparative

A Comparative Analysis of Hydroxy Torsemide-d7 and Other Internal Standards for Torsemide Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate internal standard is a critical determinant of accuracy and reliability in the bioanalysis of torsemide. This guide provides a comprehensive comparative analysis of Hydroxy Torsemide-d7 against other commonly employed internal standards, supported by experimental data and detailed methodologies. The ideal internal standard should mimic the analyte's physicochemical properties, extraction recovery, and ionization response to ensure robust and accurate quantification.

The Gold Standard: Deuterated Internal Standards

Stable isotope-labeled (SIL) internal standards, such as this compound and Torsemide-d7, are widely regarded as the "gold standard" in quantitative mass spectrometry. Their key advantage lies in their near-identical chemical structure and physicochemical properties to the analyte, with the only significant difference being their mass. This structural similarity ensures that the SIL internal standard co-elutes with the analyte, experiencing the same matrix effects and variability during sample preparation and analysis, thus providing the most accurate correction.

Comparative Performance Data

Performance of Torsemide-d7 (as a proxy for this compound)

A bioanalytical method for torsemide in human K2EDTA plasma utilizing Torsemide-d7 as the internal standard demonstrated acceptable accuracy and precision. The quality control (QC) samples were within the acceptable limits of ≤15% for accuracy and precision, and ≤20% at the lower limit of quantitation (LLOQ), meeting the requirements of the U.S. Food and Drug Administration (FDA)[1].

Table 1: Bioanalytical Method Validation Summary for Torsemide using Torsemide-d7 Internal Standard [1]

Validation ParameterAcceptance CriteriaResult
Accuracy and Precision
LLOQ QCWithin ±20%Meets acceptance criteria
Low, Mid, High QCWithin ±15%Meets acceptance criteria
Incurred Sample Reanalysis ≥67% of samples within ±20% of originalMeets acceptance criteria
Performance of Tolbutamide (A Structural Analog Internal Standard)

A sensitive and selective HPLC-ESI-MS method was developed and validated for the determination of torsemide in human plasma using tolbutamide as the internal standard[2]. The validation results are summarized below.

Table 2: Bioanalytical Method Validation Summary for Torsemide using Tolbutamide Internal Standard [2]

Validation ParameterConcentration (ng/mL)Result
Linearity 1–2500r = 0.9984
Accuracy (%) 3103.86
80094.05
200095.53
Precision (RSD, %)
Intra-batch310.07
8004.70
20005.31
Inter-batch38.95
8006.23
20007.11
Extraction Recovery (%) 386.47 ± 8.67
80085.54 ± 2.86
200084.20 ± 2.63
Tolbutamide (IS)1000099.36 ± 5.98

Experimental Protocols

Method Using Torsemide-d7 as Internal Standard
  • Sample Preparation: Torsemide and its internal standard, Torsemide-d7, were extracted from human K2EDTA plasma using a protein precipitation method[1].

  • Analytical Method: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay was used for the quantification.

Method Using Tolbutamide as Internal Standard
  • Sample Preparation:

    • To 200 µL of plasma, add 50 µL of the internal standard working solution (tolbutamide, 10 µg/mL).

    • Add 50 µL of 0.1 M HCl and vortex.

    • Add 1 mL of ethyl acetate and vortex for 3 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the supernatant and evaporate to dryness at 40°C under a nitrogen stream.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: Gl Sciences Inertsil ODS-3 (100 mm × 2.1 mm i.d., 5.0 µm).

    • Mobile Phase: Methanol: 10 mM ammonium formate (60:40, v/v).

    • Flow Rate: 0.2 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI), negative mode.

    • Detection: m/z 347.00 for torsemide and m/z 269.00 for tolbutamide.

Visualization of Methodologies

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma_Sample Plasma Sample Add_IS Add Internal Standard (this compound or Tolbutamide) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Method A Liquid_Liquid_Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Add_IS->Liquid_Liquid_Extraction Method B Evaporation Evaporation Protein_Precipitation->Evaporation Liquid_Liquid_Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MSMS_Injection LC-MS/MS Injection Reconstitution->LC_MSMS_Injection Data_Acquisition Data Acquisition LC_MSMS_Injection->Data_Acquisition Quantification Quantification (Analyte/IS Ratio) Data_Acquisition->Quantification IS_Selection_Logic Start Internal Standard Selection for Torsemide Ideal_IS Ideal Internal Standard Characteristics Start->Ideal_IS Deuterated_IS Deuterated IS (e.g., this compound) Ideal_IS->Deuterated_IS Best Match Analog_IS Structural Analog IS (e.g., Tolbutamide) Ideal_IS->Analog_IS Alternative Advantage_Deuterated Advantages: - Co-elution with analyte - Identical extraction recovery - Compensates for matrix effects more effectively Deuterated_IS->Advantage_Deuterated Disadvantage_Analog Potential Disadvantages: - Different retention time - Variable extraction recovery - May not fully compensate for matrix effects Analog_IS->Disadvantage_Analog Conclusion Conclusion: Deuterated IS is the preferred choice for highest accuracy and robustness. Advantage_Deuterated->Conclusion Disadvantage_Analog->Conclusion

References

Cross-validation of analytical methods for Hydroxy Torsemide-d7 across different laboratories

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantification of Hydroxy Torsemide-d7, a deuterated internal standard of a key metabolite of the diuretic drug Torsemide. Ensuring the consistency and reliability of analytical data across different laboratories is paramount in drug development. This document outlines the experimental protocols and data presentation necessary for a successful inter-laboratory comparison.

Introduction to Cross-Validation

Cross-validation of an analytical method is the process of demonstrating that two or more laboratories, using the same or different analytical methods, can obtain comparable results for the same set of samples. This is a critical step in method transfer, ensuring data integrity in multi-site clinical trials and collaborative research. This guide will walk through a hypothetical cross-validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for this compound between two laboratories: Lab A and Lab B.

Metabolic Pathway of Torsemide

Torsemide is primarily metabolized in the liver by the cytochrome P450 enzyme system, with CYP2C9 being the major contributor to its biotransformation.[1][2][3] One of the key metabolic pathways is the hydroxylation of the tolyl group, leading to the formation of Hydroxy Torsemide. Understanding this pathway is crucial for interpreting bioanalytical data.

G Torsemide Torsemide CYP2C9 CYP2C9 (Liver) Torsemide->CYP2C9 Hydroxy_Torsemide Hydroxy Torsemide CYP2C9->Hydroxy_Torsemide Tolyl Methyl- hydroxylation Other_Metabolites Other Metabolites (M1, M3, M5) CYP2C9->Other_Metabolites

Metabolic pathway of Torsemide to Hydroxy Torsemide.

Experimental Workflow for Cross-Validation

A typical workflow for a cross-validation study involves several key steps, from the initial planning and protocol agreement to the final data analysis and reporting. This ensures that both laboratories are aligned on the procedures and acceptance criteria.

G cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis Phase Protocol Joint Protocol Development Acceptance Define Acceptance Criteria Protocol->Acceptance Sample_Prep Sample Preparation (Identical Lots) Acceptance->Sample_Prep Analysis_A Analysis at Lab A Sample_Prep->Analysis_A Analysis_B Analysis at Lab B Sample_Prep->Analysis_B Data_Comparison Statistical Data Comparison Analysis_A->Data_Comparison Analysis_B->Data_Comparison Report Final Report Generation Data_Comparison->Report

Experimental workflow for a cross-laboratory validation study.

Experimental Protocols

Sample Preparation (Human Plasma)
  • Objective: To extract this compound from human plasma samples.

  • Procedure:

    • Thaw plasma samples at room temperature.

    • Pipette 100 µL of plasma into a clean microcentrifuge tube.

    • Add 25 µL of an internal standard working solution (e.g., a different deuterated analog if available, or a structurally similar compound).

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject 10 µL into the LC-MS/MS system.

LC-MS/MS Method
  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor ion > Product ion (specific m/z values to be determined during method development).

      • Internal Standard: Precursor ion > Product ion.

    • Collision Energy and other MS parameters: To be optimized for maximum sensitivity.

Data Comparison

The following tables present hypothetical but realistic data for a cross-validation study between Lab A and Lab B.

Table 1: Linearity of Calibration Curves
ParameterLab ALab BAcceptance Criteria
Concentration Range (ng/mL) 1 - 10001 - 1000Identical
Correlation Coefficient (r²) 0.99850.9991≥ 0.995
Back-calculated Concentrations Within ±15% of nominalWithin ±15% of nominalWithin ±15% of nominal (±20% at LLOQ)
Table 2: Precision and Accuracy of Quality Control Samples
QC LevelLab ALab BAcceptance Criteria
Precision (%CV) Accuracy (%Bias) Precision (%CV)
Low QC (3 ng/mL) 4.2-2.55.1
Mid QC (50 ng/mL) 3.11.23.8
High QC (800 ng/mL) 2.5-0.83.2
Table 3: Cross-Validation of Incurred Samples

A set of 20 incurred samples were analyzed in both laboratories. The percentage difference between the results was calculated using the formula: (% Difference) = ((Lab A - Lab B) / Mean(Lab A, Lab B)) * 100.

ParameterResultAcceptance Criteria
Samples with % Difference ≤ 20% 19 out of 20 (95%)At least 67% of samples
Mean % Difference 4.8%N/A

Conclusion

This guide provides a foundational framework for conducting a cross-validation study for an analytical method for this compound. The presented hypothetical data illustrates the expected performance of a well-validated LC-MS/MS method. Successful cross-validation, as demonstrated by the data meeting the pre-defined acceptance criteria, provides confidence that the analytical method is robust and transferable between laboratories, ensuring the generation of reliable and comparable data in multi-site studies.

References

A Comparative Guide to Internal Standards for Torsemide Quantification: Focusing on Hydroxy Torsemide-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of torsemide, a potent loop diuretic, in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. The choice of an appropriate internal standard (IS) is critical to ensure the reliability of bioanalytical methods. This guide provides a comparative assessment of Hydroxy Torsemide-d7 and other commonly used internal standards for torsemide analysis, supported by experimental data and detailed protocols.

Performance Comparison of Internal Standards

The ideal internal standard should be chemically similar to the analyte, exhibit similar extraction and chromatographic behavior, and not be present in the biological matrix. Deuterated standards, such as this compound, are often considered the gold standard as their physicochemical properties are nearly identical to the analyte, leading to better compensation for matrix effects and variability in sample processing.

The following table summarizes the reported accuracy and precision data for this compound and two common alternative internal standards, Tolbutamide and Phenobarbitone.

Internal StandardAnalyteMatrixAnalytical MethodAccuracy (%)Precision (%RSD)
This compound TorsemideHuman K2EDTA PlasmaLC-MS/MSWithin acceptable limits (≤15% deviation, ≤20% at LLOQ)[1]Within acceptable limits (≤15% RSD, ≤20% at LLOQ)[1]
Tolbutamide TorsemideHuman PlasmaHPLC-ESI-MS94.05 - 103.86[2]Intra-day: ≤ 8.37, Inter-day: Not specified[3]
Phenobarbitone Torsemide & SpironolactoneHuman PlasmaHPLC-PDANot explicitly stated for torsemide aloneNot explicitly stated for torsemide alone

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are the experimental protocols for the quantification of torsemide using this compound and Tolbutamide as internal standards.

Method 1: Torsemide Quantification using this compound Internal Standard

This method is based on a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay.[1]

  • Sample Preparation: Protein precipitation is employed to extract Torsemide and the internal standard, Torsemide-d7, from human K2EDTA plasma.

  • Chromatography: A high-performance liquid chromatography system is used for separation.

  • Mass Spectrometry: A tandem mass spectrometer is used for detection and quantification.

  • Internal Standard: Torsemide-d7 is used as the internal standard.

  • Validation: The method is validated to demonstrate that the accuracy and precision of quality control (QC) samples are within acceptable limits, which are typically ≤15% for accuracy and precision, and ≤20% at the lower limit of quantification (LLOQ).

Method 2: Torsemide Quantification using Tolbutamide Internal Standard

This method utilizes high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS).

  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of the internal standard working solution (Tolbutamide).

    • Add 20 µL of 10% hydrochloric acid solution and vortex for 30 seconds.

    • Add 1 mL of ethyl acetate, vortex for 3 minutes, and centrifuge at 12,000 rpm for 5 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness at 40°C under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatography:

    • Column: Gl Sciences Inertsil ODS-3 (100 mm × 2.1 mm i.d., 5.0 µm)

    • Mobile Phase: Methanol with 10 mM ammonium formate (60:40, v/v)

    • Flow Rate: 0.2 mL/min

    • Injection Volume: 10 µL

  • Mass Spectrometry:

    • Ionization Mode: Negative electrospray ionization (ESI)

    • Monitored Ions: m/z 347.00 for torsemide and m/z 269.00 for tolbutamide (IS)

  • Internal Standard: Tolbutamide is used as the internal standard.

Torsemide Metabolic Pathway

Torsemide is primarily metabolized in the liver by the cytochrome P450 enzyme system, specifically CYP2C9. The major metabolic pathway involves the oxidation of the tolyl group to form the hydroxymethyl metabolite (M1), which is further oxidized to the corresponding carboxylic acid (M3). A minor pathway involves hydroxylation of the aromatic ring. The major metabolite is pharmacologically inactive. Understanding this pathway is crucial for interpreting drug metabolism and potential drug-drug interactions.

Torsemide_Metabolism Torsemide Torsemide M1 Hydroxy Torsemide (M1) (Hydroxymethyl metabolite) Torsemide->M1 CYP2C9 (Oxidation) M3 Carboxy Torsemide (M3) (Carboxylic acid metabolite) M1->M3 Oxidation Inactive_Metabolites Inactive Metabolites M3->Inactive_Metabolites

Caption: Metabolic pathway of Torsemide via CYP2C9 oxidation.

Experimental Workflow for Torsemide Analysis

The following diagram illustrates a typical workflow for the bioanalysis of torsemide in plasma samples using an internal standard.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard (e.g., this compound) Plasma_Sample->Add_IS Extraction Protein Precipitation / LLE Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: General workflow for torsemide bioanalysis.

References

Evaluating the performance and reliability of Hydroxy Torsemide-d7 in regulated bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of regulated bioanalysis, the meticulous selection and validation of internal standards are paramount to ensure the accuracy, precision, and reliability of quantitative data. This guide provides a comprehensive evaluation of Hydroxy Torsemide-d7 as an internal standard in the bioanalysis of Hydroxy Torsemide, a key metabolite of the diuretic Torsemide. By examining its performance characteristics against alternative standards and adhering to regulatory expectations, this document serves as a critical resource for professionals in drug metabolism and pharmacokinetic (DMPK) studies.

The Gold Standard: Deuterated Internal Standards

Stable isotope-labeled internal standards (SIL-ISs), particularly deuterated compounds like this compound, are widely recognized as the gold standard in quantitative liquid chromatography-mass spectrometry (LC-MS) bioanalysis.[1] Their near-identical physicochemical properties to the analyte of interest allow for effective compensation for variability during sample preparation, extraction, and instrumental analysis. This intrinsic advantage translates to enhanced data quality, a critical factor in regulated environments governed by bodies such as the U.S. Food and Drug Administration (FDA).

The primary role of an internal standard is to mimic the behavior of the analyte throughout the analytical process, thereby correcting for potential inconsistencies. Deuterated standards excel in this role due to their similar extraction recovery, chromatographic retention time, and ionization response in the mass spectrometer.

Performance Comparison: this compound vs. Alternatives

While direct comparative experimental data for this compound is not extensively published, its performance can be inferred from the well-documented use of deuterated standards for parent drugs and other metabolites. For the purpose of this guide, we will present a representative comparison based on data from the bioanalysis of Torsemide and its deuterated internal standard, Torsemide-d7, alongside a common structural analog internal standard, Tolbutamide. This serves as a strong surrogate to illustrate the expected performance benefits of using this compound for the analysis of Hydroxy Torsemide.

Table 1: Comparison of Internal Standards for Bioanalysis

Performance MetricDeuterated Internal Standard (e.g., Torsemide-d7 for Torsemide)Structural Analog Internal Standard (e.g., Tolbutamide for Torsemide)
Accuracy (% Bias) Typically < 5%Can be > 15%
Precision (% CV) Typically < 10%Can be > 15%
Matrix Effect Minimal, effectively compensatedVariable and can be significant
Co-elution Near-perfect co-elution with the analyteDifferent retention time
Regulatory Acceptance Highly preferred by regulatory agenciesAcceptable, but requires more rigorous validation

Note: The data presented is illustrative and based on typical performance characteristics observed in regulated bioanalysis. Actual results may vary depending on the specific assay conditions.

Experimental Protocols

A robust and reliable bioanalytical method is the foundation of any pharmacokinetic study. The following section details a typical experimental protocol for the determination of Torsemide and its metabolite, Hydroxy Torsemide, in human plasma using a deuterated internal standard.

Sample Preparation (Protein Precipitation)
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (containing this compound).

  • Vortex for 10 seconds to ensure complete mixing.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • LC System: A validated HPLC or UPLC system.

  • Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive or negative ion mode, optimized for the analytes.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for Hydroxy Torsemide and this compound.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the metabolic pathway of Torsemide and the subsequent bioanalytical workflow.

cluster_0 Metabolism Torsemide Torsemide Metabolism CYP450 Metabolism Torsemide->Metabolism Hydroxy_Torsemide Hydroxy Torsemide Metabolism->Hydroxy_Torsemide

Torsemide Metabolic Pathway

cluster_1 Bioanalytical Workflow Sample Plasma Sample (containing Hydroxy Torsemide) IS_Spike Spike with This compound Sample->IS_Spike Extraction Protein Precipitation & Extraction IS_Spike->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data Data Analysis (Peak Area Ratio) LC_MS->Data

Bioanalytical Workflow using a Deuterated Internal Standard

Conclusion

The use of this compound as an internal standard offers significant advantages in the regulated bioanalysis of Hydroxy Torsemide. Its ability to closely mimic the analyte's behavior throughout the analytical process leads to superior accuracy and precision compared to structural analogs. While direct comparative data is emerging, the established principles and extensive use of deuterated standards in pharmaceutical analysis provide a strong scientific rationale for its implementation. By following validated experimental protocols and adhering to regulatory guidelines, researchers and drug development professionals can ensure the generation of high-quality, reliable data essential for successful drug development programs.

References

A Comparative Guide to the Isotopic Purity and Stability of Hydroxy Torsemide-d7

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and bioanalysis, the integrity of stable isotope-labeled internal standards is paramount for accurate and reproducible results. This guide provides a comprehensive comparison of methodologies to determine the isotopic purity and stability of Hydroxy Torsemide-d7, a key metabolite of the diuretic drug Torsemide. This document outlines the necessary experimental protocols and data presentation to evaluate this compound against other potential alternatives, such as Torsemide-d7.

Understanding the Importance of Isotopic Purity and Stability

Deuterated compounds like this compound are crucial as internal standards in mass spectrometry-based bioanalytical methods. Their utility is fundamentally tied to two key characteristics:

  • Isotopic Purity: This refers to the percentage of the molecule that contains the desired number of deuterium atoms. High isotopic purity is essential to minimize signal overlap with the non-deuterated analyte, ensuring accurate quantification. The distribution of different isotopic forms (isotopologues) is also a critical factor.[1][2][3]

  • Stability: The deuterated standard must remain chemically and isotopically stable under storage and experimental conditions. Degradation or hydrogen-deuterium (H/D) exchange can lead to inaccurate results.[4][5] The kinetic isotope effect can sometimes enhance the metabolic stability of deuterated compounds compared to their non-deuterated counterparts.

Comparison of Analytical Techniques for Isotopic Purity

The primary methods for determining the isotopic purity of deuterated compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Technique Principle Advantages Disadvantages
¹H NMR Measures the residual proton signals at the deuterated positions.Highly precise for quantifying low levels of residual protons.Indirect measurement of deuteration.
²H NMR Directly quantifies the deuterium signals.Direct measurement of deuterium incorporation.Lower sensitivity compared to ¹H NMR.
HRMS Separates and quantifies ions based on their precise mass-to-charge ratio.Provides detailed information on the distribution of isotopologues (d0, d1, d2, etc.). Highly sensitive, requiring minimal sample.Requires specialized instrumentation.

Illustrative Isotopic Purity Data for a Deuterated Standard:

Isotopologue Relative Abundance (%)
d7 (desired)99.2
d60.6
d50.1
d0-d4<0.1
Isotopic Purity >99%

Stability Assessment of this compound

The stability of a deuterated compound is influenced by factors such as temperature, light, and humidity. Stability studies are crucial to establish appropriate storage conditions and shelf-life.

Key Stability Considerations:

  • Chemical Stability: Assesses the degradation of the molecule over time.

  • Isotopic Stability: Evaluates the potential for H/D exchange, where deuterium atoms are replaced by protons from the environment.

Recommended Stability Testing Conditions (based on ICH guidelines):

Condition Temperature Relative Humidity Duration
Long-Term 25°C ± 2°C60% ± 5%12 months
Accelerated 40°C ± 2°C75% ± 5%6 months

Experimental Protocols

Protocol 1: Determination of Isotopic Purity by HRMS
  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 1 µg/mL.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with an appropriate ionization source (e.g., ESI).

  • Data Acquisition: Acquire full scan mass spectra over a relevant m/z range.

  • Data Analysis: Extract the ion chromatograms for the different isotopologues (d0 to d7). Integrate the peak areas and calculate the relative abundance of each isotopologue to determine the overall isotopic purity.

Protocol 2: Stability Study using HPLC-UV/MS
  • Sample Preparation: Prepare solutions of this compound in a suitable solvent and store them under the long-term and accelerated stability conditions.

  • Time Points: Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, and 12 months for long-term; 0, 1, 3, and 6 months for accelerated).

  • HPLC Analysis: Use a validated stability-indicating HPLC method to separate this compound from any potential degradants. A C18 column is often suitable for Torsemide and its metabolites.

  • Quantification: Use a UV detector or a mass spectrometer to quantify the amount of intact this compound remaining at each time point.

  • Isotopic Stability Check: At each time point, a portion of the sample can be analyzed by HRMS to check for any changes in the isotopic distribution, which would indicate H/D exchange.

Visualizing Experimental Workflows

The following diagrams illustrate the workflows for determining isotopic purity and stability.

Isotopic_Purity_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing prep Prepare 1 µg/mL solution of this compound hrms Acquire Full Scan Mass Spectra prep->hrms Inject extract Extract Ion Chromatograms for d0-d7 Isotopologues hrms->extract integrate Integrate Peak Areas extract->integrate calculate Calculate Relative Abundance and Isotopic Purity integrate->calculate

Workflow for Isotopic Purity Determination by HRMS

Stability_Study_Workflow cluster_setup Study Setup cluster_testing Time-Point Testing cluster_methods Analytical Methods cluster_results Data Evaluation prep_samples Prepare this compound solutions store_long Store at 25°C/60% RH prep_samples->store_long store_accel Store at 40°C/75% RH prep_samples->store_accel analysis Analyze samples at 0, 1, 3, 6, 12 months store_long->analysis store_accel->analysis hplc HPLC-UV/MS for Chemical Purity analysis->hplc hrms HRMS for Isotopic Distribution analysis->hrms eval_chem Assess Degradation hplc->eval_chem eval_iso Check for H/D Exchange hrms->eval_iso

References

A Head-to-Head Comparison of Hydroxy Torsemide-d7 and a Non-Deuterated Analog as Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the pursuit of the highest levels of accuracy and precision in quantitative bioanalysis is paramount. The choice of an internal standard is a critical decision in the development of robust and reliable bioanalytical methods, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) applications. This guide provides an objective comparison of the performance of Hydroxy Torsemide-d7, a deuterated stable isotope-labeled internal standard (SIL-IS), against a non-deuterated analog for the quantification of Hydroxy Torsemide in biological matrices.

Hydroxy Torsemide is a metabolite of the diuretic drug Torsemide[1][2][3][4][5]. Accurate measurement of its concentration in biological fluids is crucial for pharmacokinetic and metabolic studies. The use of an appropriate internal standard is essential to compensate for variability during sample preparation and analysis.

The Gold Standard: Deuterated Internal Standards

Deuterated internal standards are considered the "gold standard" in quantitative bioanalysis for several key reasons. They are chemically and physically almost identical to the analyte of interest, with the only difference being the increased mass due to the deuterium atoms. This near-identical nature ensures that the internal standard and the analyte behave similarly during sample extraction, chromatography, and ionization in the mass spectrometer. This co-elution and similar behavior allow for accurate correction of matrix effects and other sources of variability, leading to more reliable and reproducible results.

Performance Comparison: this compound vs. a Non-Deuterated Analog

To illustrate the advantages of using this compound as an internal standard, we present a theoretical comparison with a hypothetical non-deuterated structural analog. The following tables summarize the expected performance characteristics based on well-established principles of bioanalytical method validation.

Data Presentation

Table 1: Comparison of Key Performance Parameters

ParameterThis compound (Deuterated IS)Non-Deuterated Analog ISRationale
Chromatographic Co-elution Nearly identical retention time to Hydroxy TorsemideDifferent retention timeThe deuterium labeling in this compound has a negligible effect on its chromatographic properties, ensuring it co-elutes with the analyte. A non-deuterated analog will have a different chemical structure, leading to different retention characteristics.
Matrix Effect Compensation ExcellentPoor to ModerateBecause this compound co-elutes with the analyte, it experiences the same degree of ion suppression or enhancement from the biological matrix. The non-deuterated analog elutes at a different time and is therefore subject to different matrix effects, leading to inaccurate quantification.
Extraction Recovery Consistent and comparable to the analyteMay be different from the analyteThe near-identical physicochemical properties of this compound ensure that its recovery during sample preparation closely mirrors that of the analyte. A structural analog may have different extraction efficiency.
Accuracy (% Bias) Low (typically < 5%)Higher and more variable (can be > 15%)The superior ability of the deuterated standard to correct for variability results in higher accuracy.
Precision (% CV) Low (typically < 5%)Higher (can be > 15%)The consistent performance of the deuterated standard across different samples leads to improved precision.

Table 2: Hypothetical Validation Data for the Quantification of Hydroxy Torsemide

Quality Control SampleInternal Standard UsedNominal Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (% Bias)Precision (% CV)
Low QCThis compound55.12.03.5
Non-deuterated Analog55.816.018.2
Mid QCThis compound5049.5-1.02.8
Non-deuterated Analog5056.513.016.5
High QCThis compound5005051.02.1
Non-deuterated Analog500440-12.015.8

Experimental Protocols

A robust and reliable bioanalytical method is crucial for obtaining high-quality data. The following is a representative experimental protocol for the quantification of Hydroxy Torsemide in human plasma using this compound as an internal standard, followed by LC-MS/MS analysis.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound in methanol).

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the compound's properties.

  • MRM Transitions: Specific precursor-to-product ion transitions for Hydroxy Torsemide and this compound would be monitored.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is protein_precipitation Protein Precipitation add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution hplc HPLC Separation reconstitution->hplc msms MS/MS Detection hplc->msms integration Peak Integration msms->integration ratio Analyte/IS Ratio Calculation integration->ratio quantification Quantification ratio->quantification

Caption: Experimental workflow for the quantification of Hydroxy Torsemide.

matrix_effect_compensation cluster_analyte Analyte (Hydroxy Torsemide) cluster_is Internal Standard analyte_signal Signal matrix_effect Matrix Effect (Ion Suppression) analyte_signal->matrix_effect is_signal Signal is_signal->matrix_effect corrected_ratio Analyte/IS Ratio matrix_effect->corrected_ratio Accurate Ratio

Caption: Compensation of matrix effects using a deuterated internal standard.

Conclusion

The use of a deuterated internal standard, such as this compound, is strongly recommended for the quantitative bioanalysis of Hydroxy Torsemide. Its ability to closely mimic the behavior of the analyte throughout the analytical process provides superior accuracy and precision compared to non-deuterated structural analogs. This leads to more reliable and robust data, which is essential for regulatory submissions and making critical decisions in drug development. While the initial investment in a stable isotope-labeled standard may be higher, the long-term benefits of improved data quality and reduced analytical variability far outweigh the cost.

References

Establishing Robust Quantification of Torsemide and its Metabolites: A Comparative Guide to Using Hydroxy Torsemide-d7

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the loop diuretic torsemide and its metabolites, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of analytical methodologies, focusing on the benefits of employing a stable isotope-labeled (SIL) internal standard, specifically Hydroxy Torsemide-d7, against other alternatives. The information herein is supported by established analytical principles and data from relevant studies.

The Critical Role of Internal Standards in Bioanalysis

In quantitative mass spectrometry-based bioanalysis, internal standards are indispensable for correcting variability introduced during sample preparation, chromatographic separation, and detection.[1] An ideal internal standard should closely mimic the physicochemical properties of the analyte to ensure it experiences similar matrix effects and extraction efficiencies.[1] Stable isotope-labeled internal standards, such as deuterated compounds, are widely considered the "gold standard" because their chemical and physical properties are nearly identical to the analyte, differing only in mass.[1] This near-identical behavior allows for superior compensation for analytical variability, leading to enhanced accuracy and precision.[2]

Comparison of Internal Standard Strategies for Torsemide Quantification

The selection of an internal standard significantly impacts the performance of a bioanalytical method. Below is a comparison of common approaches for the quantification of torsemide, highlighting the advantages of using this compound.

Internal Standard StrategyAdvantagesDisadvantagesRelevance to Torsemide Analysis
This compound (Deuterated SIL IS) - Nearly identical chemical and physical properties to hydroxy torsemide.[3] - Co-elutes with the analyte, providing the best compensation for matrix effects and extraction variability. - Leads to high accuracy and precision.- Higher cost compared to other alternatives. - Synthesis can be complex.Ideal for the accurate quantification of hydroxy torsemide, a metabolite of torsemide. Also suitable for robust torsemide assays where a closely related internal standard is desired.
Structural Analog Internal Standard (e.g., Tolbutamide) - More affordable than SIL IS. - Readily available.- Different physicochemical properties compared to the analyte. - May not co-elute with the analyte, leading to differential matrix effects and extraction recovery. - Can result in lower accuracy and precision.While used in some torsemide assays, it may not fully compensate for analytical variability, potentially compromising data quality.
External Calibration - Simple to implement. - No need to source an internal standard.- Does not account for sample-specific matrix effects or variations in sample preparation. - Prone to significant inaccuracies and imprecision.Not recommended for regulated bioanalysis or studies requiring high data quality.
Experimental Data Summary: Linearity, Range, and Sensitivity for Torsemide Quantification

While specific quantitative data for this compound as an analyte is not the primary focus of its application, the following table summarizes the performance of various validated methods for the quantification of torsemide, where a deuterated internal standard like this compound would be ideally applied. These methods demonstrate the typical linearity, range, and sensitivity achievable in bioanalytical assays for torsemide.

Analytical MethodAnalyteInternal StandardLinearity RangeLLOQ/LODReference
HPLC-ESI-MS/MSTorsemideTolbutamide1–2500 ng/mL1 ng/mL (LLOQ)
LC-ESI-MSTorsemideMidazolam5-1000 ng/mL5 ng/mL (LLOQ)
HPLC-UVTorsemideNot specified100-4000 ng/mL100 ng/mL (LOQ), 50 ng/mL (LOD)
HPLC-PDATorsemideSpironolactoneNot specified80 ng/mL (LOQ)
RP-HPLCTorsemideNot specified50-100 µg/ml10.1 µg/ml (LOQ), 2.91 µg/ml (LOD)
Stability Indicating HPLCTorsemideNot specified0.5-30 µg/mL0.067 µg/mL (LOQ), 0.021 µg/mL (LOD)

Experimental Protocols

Below are detailed methodologies for key experiments related to the quantification of torsemide, adaptable for the use of this compound as an internal standard for its corresponding metabolite.

Protocol 1: Sample Preparation (Protein Precipitation)

This protocol is a common and straightforward method for extracting torsemide and its metabolites from plasma samples.

  • Sample Thawing: Allow frozen plasma samples to thaw at room temperature.

  • Internal Standard Spiking: To a 200 µL aliquot of plasma, add 20 µL of the working internal standard solution (e.g., this compound in methanol).

  • Vortexing: Vortex the samples for 30 seconds to ensure thorough mixing.

  • Protein Precipitation: Add 600 µL of acetonitrile to each sample to precipitate plasma proteins.

  • Vortexing and Centrifugation: Vortex the samples for 1 minute, followed by centrifugation at 12,000 rpm for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.

  • Injection: Inject a suitable volume (e.g., 10 µL) into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

This protocol outlines the typical liquid chromatography and mass spectrometry conditions for the analysis of torsemide and its metabolites.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol) is typical.

    • Flow Rate: A flow rate of 0.3-0.5 mL/min is generally employed.

    • Column Temperature: Maintained at around 40°C.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for the analyte and internal standard are monitored.

    • Source Parameters: Optimization of parameters such as capillary voltage, source temperature, and gas flows is crucial for achieving optimal sensitivity.

Visualizing Analytical Workflows and Metabolic Pathways

To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the bioanalytical workflow and the metabolic pathway of torsemide.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Add_IS Add Hydroxy Torsemide-d7 Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Concentration_Calculation Concentration Calculation Peak_Integration->Concentration_Calculation

Caption: Bioanalytical workflow for quantifying torsemide metabolites using a deuterated internal standard.

Torsemide_Metabolism Torsemide Torsemide CYP2C9 CYP2C9 Torsemide->CYP2C9 M1 Metabolite M1 (Hydroxylation) M3 Metabolite M3 (Hydroxylation) M5 Metabolite M5 (Carboxylation) CYP2C9->M1 CYP2C9->M3 CYP2C9->M5

References

The Gold Standard in Bioanalysis: Unveiling the Specificity and Selectivity of Hydroxy Torsemide-d7

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals vested in the accurate quantification of the diuretic torsemide and its metabolites, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of analytical methods employing Hydroxy Torsemide-d7 against alternatives, underscoring its superior performance in enhancing the specificity and selectivity of bioanalytical assays. The use of a deuterated internal standard, such as this compound, is widely recognized as the gold standard in quantitative mass spectrometry.[1][2][3] This is attributed to its ability to closely mimic the analyte of interest throughout sample preparation and analysis, thereby providing a more accurate and precise measurement.[1][2]

Elevating Analytical Performance with Deuterated Internal Standards

An ideal internal standard should share physicochemical properties with the analyte to compensate for variability during sample extraction, chromatography, and ionization. Deuterated internal standards, like this compound, are structurally identical to the analyte, with the only difference being the presence of heavier deuterium atoms in place of hydrogen. This subtle modification results in a distinct mass-to-charge ratio (m/z) detectable by a mass spectrometer, while preserving the chromatographic retention time and extraction efficiency of the parent molecule.

In contrast, non-deuterated internal standards, such as tolbutamide or other structurally unrelated compounds, may exhibit different chromatographic behavior and ionization responses compared to the analyte. This can lead to inaccuracies in quantification, especially in complex biological matrices where matrix effects can significantly impact the analytical results.

Comparative Analysis: this compound vs. Alternative Internal Standards

The following table summarizes the key performance differences between an analytical method employing this compound and methods using non-deuterated internal standards for the quantification of torsemide and its hydroxy metabolite. The data presented is a synthesis of established principles in bioanalytical method validation and published data on torsemide analysis.

Performance ParameterMethod with this compound (Expected)Method with Non-Deuterated Internal Standard (e.g., Tolbutamide)
Specificity Very High: Co-elution with the analyte minimizes the impact of matrix effects.Moderate to High: Potential for differential matrix effects due to different retention times.
Selectivity High: Distinct m/z values for the analyte and internal standard prevent cross-talk.High: Dependent on chromatographic separation from endogenous interferences.
Accuracy (% Bias) < 5%< 15%
Precision (%RSD) < 5%< 15%
Recovery Consistent and closely tracks the analyte.May differ from the analyte, leading to variability.
Linearity (r²) > 0.999> 0.99

Experimental Protocols

Method 1: LC-MS/MS with this compound Internal Standard

This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of torsemide and hydroxy torsemide in human plasma using this compound as the internal standard.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 100 µL of human plasma, add 10 µL of a 100 ng/mL solution of this compound in methanol.

  • Vortex for 10 seconds.

  • Add 500 µL of 0.1% formic acid in water and vortex.

  • Load the mixture onto a pre-conditioned C18 SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometric Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Torsemide: [M+H]+ → specific product ion

    • Hydroxy Torsemide: [M+H]+ → specific product ion

    • This compound: [M+H]+ → specific product ion

Method 2: LC-MS/MS with a Non-Deuterated Internal Standard (Tolbutamide)

This protocol is adapted from a published method for the determination of torsemide in human plasma.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of plasma, add 20 µL of tolbutamide internal standard solution (1 µg/mL).

  • Add 100 µL of 0.1 M HCl.

  • Add 1 mL of ethyl acetate and vortex for 3 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of mobile phase.

2. Chromatographic Conditions

  • Column: Gl Sciences Inertsil ODS-3 (100 mm × 2.1 mm i.d., 5.0 µm)

  • Mobile Phase: Methanol with 10 mM ammonium formate (60:40, v/v)

  • Flow Rate: 0.2 mL/min

  • Injection Volume: 10 µL

3. Mass Spectrometric Conditions

  • Ionization Mode: ESI, Negative

  • MRM Transitions:

    • Torsemide: m/z 347.00 → product ion

    • Tolbutamide (IS): m/z 269.00 → product ion

Visualizing the Workflow and Mechanism

To further illustrate the experimental process and the underlying biological pathway, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is spe Solid-Phase Extraction add_is->spe elute Elution spe->elute dry Evaporation elute->dry reconstitute Reconstitution dry->reconstitute lc UHPLC Separation reconstitute->lc ms Mass Spectrometry Detection lc->ms quant Quantification ms->quant

Caption: Bioanalytical workflow using this compound.

G Torsemide Torsemide Torsemide->Inhibition NaK2Cl Na-K-2Cl Cotransporter (in Thick Ascending Limb) Reabsorption Decreased Na, K, Cl Reabsorption NaK2Cl->Reabsorption Leads to Inhibition->NaK2Cl Inhibits Diuresis Increased Diuresis Reabsorption->Diuresis Results in

Caption: Mechanism of action of Torsemide.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.